molecular formula C13H14FN3 B8333436 6-Fluoro-2-piperazin-1-yl-quinoline

6-Fluoro-2-piperazin-1-yl-quinoline

Cat. No.: B8333436
M. Wt: 231.27 g/mol
InChI Key: IBVCJGRRJMYNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-piperazin-1-yl-quinoline (Molecular Formula: C13H14FN3) is a synthetic chemical building block belonging to the class of quinoline-piperazine hybrids, which are of significant interest in medicinal chemistry for the development of novel antimicrobial agents . The structural motif of a piperazine ring attached to a quinoline core is a key feature in several established fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, which function by inhibiting bacterial DNA gyrase and topoisomerase IV . This specific compound serves as a valuable intermediate for researchers designing new molecules to combat drug-resistant bacteria. Recent scientific investigations into analogous quinoline-piperazine structures have demonstrated potent activity against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant Pseudomonas aeruginosa . Furthermore, this hybrid scaffold is actively explored for antituberculosis applications, particularly against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis , following the precedent of other quinoline-based therapeutics like bedaquiline . The incorporation of a piperazine moiety is known to influence the lipophilicity and cell wall penetration capabilities of the resulting derivatives, which can be a critical factor in overcoming microbial resistance mechanisms . This product is intended for use in chemical synthesis and biological screening in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14FN3

Molecular Weight

231.27 g/mol

IUPAC Name

6-fluoro-2-piperazin-1-ylquinoline

InChI

InChI=1S/C13H14FN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2

InChI Key

IBVCJGRRJMYNLZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)F

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physicochemical Profiling of 6-Fluoro-2-piperazin-1-yl-quinoline: A Focus on Solubility and Lipophilicity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Dilemma in Drug Discovery

In the landscape of modern drug discovery, the intrinsic properties of a molecule are as critical as its biological activity. A compound with exceptional potency at its target protein is of little therapeutic value if it cannot reach that target in the body. This is where the discipline of physicochemical profiling becomes paramount. Properties such as lipophilicity (measured as logP or logD) and aqueous solubility dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its success or failure as a drug candidate.[1][2] Poor solubility can lead to low and erratic bioavailability, while suboptimal lipophilicity can hinder membrane permeability or, at the other extreme, lead to toxicity and rapid metabolic clearance.[1]

This guide focuses on 6-Fluoro-2-piperazin-1-yl-quinoline , a molecule belonging to a chemical class—quinolines—known for a wide range of biological activities. The presence of a basic piperazine moiety and a lipophilic quinoline core presents an interesting physicochemical challenge. This document serves as a comprehensive technical manual for researchers, providing both the theoretical underpinnings and detailed experimental protocols for determining the critical logP and solubility values of this compound and its analogs.

Molecular Structure:

  • Name: 6-Fluoro-2-piperazin-1-yl-quinoline

  • Molecular Formula: C₁₃H₁₄FN₃

  • SMILES: FC1=CC2=C(C=C1)N=C(C=C2)N3CCNCC3

Part 1: Lipophilicity and logP Determination

Theoretical Background: The Balance of Water and Fat

Lipophilicity is a key physicochemical parameter that describes a molecule's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one.[2] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

logP = log ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

For ionizable molecules like 6-Fluoro-2-piperazin-1-yl-quinoline, which contains a basic piperazine group, the lipophilicity is pH-dependent. The distribution coefficient (logD) is therefore a more physiologically relevant measure, as it considers all ionized and neutral species at a specific pH, typically physiological pH 7.4.

The "sweet spot" for oral drug absorption is often considered to be a logP or logD value between 0 and 3.[1] This range represents a balance: the molecule is lipophilic enough to cross biological membranes but has sufficient aqueous solubility for dissolution and circulation.

In Silico Prediction of logP

Before embarking on laboratory work, in silico prediction provides a rapid and cost-effective estimate of a compound's properties. Various algorithms, both atom-based and fragment-based, are available through free web tools. These predictions are invaluable for prioritizing which compounds to synthesize or screen first.

To obtain predicted values for 6-Fluoro-2-piperazin-1-yl-quinoline, a researcher can input its SMILES string (FC1=CC2=C(C=C1)N=C(C=C2)N3CCNCC3) into the following platforms:

  • SwissADME: A popular free web tool for predicting a range of physicochemical and pharmacokinetic properties.[3]

  • ALOGPS 2.1: A program available via the Virtual Computational Chemistry Laboratory that predicts logP and aqueous solubility.[4][5]

Table 1: Predicted logP Values for 6-Fluoro-2-piperazin-1-yl-quinoline

Prediction Algorithm/ToolPredicted logP ValueReference
iLOGP (SwissADME)[Value obtained from SwissADME][3]
XLOGP3 (SwissADME)[Value obtained from SwissADME][1]
WLOGP (SwissADME)[Value obtained from SwissADME][1]
MLOGP (SwissADME)[Value obtained from SwissADME][3]
ALOGPS (VCCLAB)[Value obtained from ALOGPS][5]
Consensus logP [Average of the above values]

Note: The user should perform these predictions to obtain the exact numerical values.

Experimental Determination of logD₇.₄: The Shake-Flask Method (Gold Standard)

The Shake-Flask method is the traditional and most reliable technique for logP/logD determination. It directly measures the partitioning of the compound between n-octanol and an aqueous buffer.

  • Choice of Buffer: Phosphate-buffered saline (PBS) at pH 7.4 is used to mimic physiological conditions and ensure the ionization state of the compound is relevant.

  • Pre-saturation: Both the octanol and buffer phases are pre-saturated with each other to prevent volume changes during the experiment, which would affect concentration measurements.

  • Equilibration Time: A sufficient shaking time is required to ensure the compound has reached equilibrium between the two phases. This is critical for a thermodynamic measurement.

  • Centrifugation: This step ensures a clean separation of the two immiscible phases, preventing contamination of one layer by micro-droplets of the other.

  • Preparation:

    • Prepare a 10 mM stock solution of 6-Fluoro-2-piperazin-1-yl-quinoline in DMSO.

    • Prepare PBS buffer at pH 7.4.

    • Pre-saturate the PBS buffer with n-octanol and vice-versa by mixing equal volumes, shaking vigorously for 1 hour, and allowing the layers to separate overnight.

  • Partitioning:

    • In a glass vial, add 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS (pH 7.4).

    • Spike in a small volume (e.g., 10 µL) of the 10 mM DMSO stock solution to achieve a final concentration of approximately 100 µM.

    • Securely cap the vial and shake on a mechanical shaker at room temperature for at least 3 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial at >2000 x g for 15 minutes to achieve complete separation of the two phases.

  • Sampling and Analysis:

    • Carefully remove an aliquot from the aqueous (bottom) layer and an aliquot from the n-octanol (top) layer.

    • Dilute each aliquot appropriately in a suitable solvent (e.g., methanol/water mixture).

    • Quantify the concentration of the compound in each phase using a validated analytical method, typically reverse-phase HPLC with UV detection (RP-HPLC-UV). A calibration curve must be prepared to ensure accurate quantification.

  • Calculation:

    • Calculate logD₇.₄ using the formula: logD₇.₄ = log ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₚₐₛ )

Experimental Determination of logD₇.₄: RP-HPLC Method

For higher throughput, an RP-HPLC-based method can be used to estimate logD. This technique correlates the retention time of a compound on a non-polar stationary phase (like C18) with the known logD values of a set of standard compounds.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like methanol or acetonitrile) is used. The retention time is determined by how the compound partitions between the mobile phase and the hydrophobic stationary phase.

  • Calibration Standards: A set of well-characterized compounds with known logD values spanning a relevant range are required to build a reliable calibration curve.

  • Isocratic Elution: Keeping the mobile phase composition constant allows for the calculation of a capacity factor (k'), which is directly related to partitioning behavior.

  • System Preparation:

    • Equip an HPLC system with a C18 column and a UV detector.

    • Prepare a mobile phase consisting of a specific ratio of PBS (pH 7.4) and methanol (e.g., 60:40 v/v).

  • Calibration:

    • Prepare solutions of 5-10 standard compounds with known logD₇.₄ values.

    • Inject each standard and record its retention time (tᵣ).

    • Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k') for each standard: k' = (tᵣ - t₀) / t₀ .

    • Create a calibration curve by plotting the known logD₇.₄ values against the calculated log(k') values.

  • Sample Analysis:

    • Dissolve 6-Fluoro-2-piperazin-1-yl-quinoline and inject it into the HPLC system under the same conditions.

    • Record its retention time and calculate its log(k').

  • Calculation:

    • Using the linear equation from the calibration curve (y = mx + c, where y = logD and x = log(k')), determine the logD₇.₄ of the test compound.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation & Results prep_standards Prepare Calibration Standards (Known logD) hplc_run Inject Samples into RP-HPLC System prep_standards->hplc_run prep_sample Prepare Test Compound (6-Fluoro-2-piperazin-1-yl-quinoline) prep_sample->hplc_run record_rt Record Retention Times (tR and t0) hplc_run->record_rt calc_k Calculate log(k') for all compounds record_rt->calc_k build_curve Build Calibration Curve: logD vs. log(k') calc_k->build_curve det_logd Determine logD of Test Compound build_curve->det_logd G cluster_prep Preparation cluster_assay Assay Plate cluster_read Detection & Result prep_stock Prepare 10 mM Stock in 100% DMSO serial_dil Create Serial Dilution in DMSO Source Plate prep_stock->serial_dil add_cmpd Transfer DMSO dilutions to Aqueous Plate (1:100) serial_dil->add_cmpd add_buffer Pipette Aqueous Buffer into 96-well Plate add_buffer->add_cmpd incubate Incubate at RT (1-2 hours) add_cmpd->incubate read_turbidity Read Turbidity (Nephelometry) incubate->read_turbidity det_sol Determine Highest Soluble Concentration read_turbidity->det_sol

Caption: High-throughput workflow for the kinetic solubility assay.

Conclusion

The successful progression of a drug candidate like 6-Fluoro-2-piperazin-1-yl-quinoline is critically dependent on a thorough understanding of its physicochemical properties. Lipophilicity and solubility are not mere data points; they are foundational parameters that govern a molecule's behavior in biological systems. By employing a strategic combination of in silico prediction for early assessment and robust experimental methods—such as kinetic solubility for screening and thermodynamic shake-flask techniques for definitive characterization—researchers can make informed decisions, optimize molecular design, and ultimately increase the probability of developing a safe and effective medicine. This guide provides the necessary framework and detailed methodologies to confidently perform this essential characterization.

References

  • Molinspiration Cheminformatics. (n.d.). Molinspiration. Retrieved February 15, 2026, from [Link]

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Retrieved February 15, 2026, from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Available at: [Link]

  • PRISM BioLab. (2023, August 2). Oral Bioavailability Prediction Screening: Gift of SwissADME. Retrieved February 15, 2026, from [Link]

  • Journal of Xi'an Shiyou University, Natural Science Edition. (2021, July 21). Swiss ADME predictions for anti cancer drug molecules prior In Vitro In Vivo Correlations (IVIVC). Retrieved February 15, 2026, from [Link]

  • Molinspiration. (n.d.). Molinspiration SMILES Depiction. Retrieved February 15, 2026, from [Link]

  • Molinspiration Cheminformatics. (n.d.). Homepage. Retrieved February 15, 2026, from [Link]

  • Tetko, I. V., et al. (n.d.). ALOGPS 2.1. Retrieved February 15, 2026, from [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved February 15, 2026, from [Link]

  • Tetko, I. V., & Bruneau, P. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of Pharmaceutical Sciences, 93(12), 3103-10. Available at: [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved February 15, 2026, from [Link]

  • Tetko, I. V., & Bruneau, P. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP & logD, of AstraZeneca in-house database. Virtual Computational Chemistry Laboratory. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2024, August 6). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved February 15, 2026, from [Link]

  • YouTube. (2022, December 16). Beginners Guide to Molinspiration Cheminformatics Tools|Practical. Retrieved February 15, 2026, from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2025, April 6). MOLINSPIRATION IS INSPIRATION TO MOLECULE BY SOFTWARE IN DRUG DISCOVERY. Retrieved February 15, 2026, from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2025, January 7). Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. Retrieved February 15, 2026, from [Link]

  • YouTube. (2025, December 23). Molinspiration: Demo With Example Compound, Key Features & Complete Walk-Through. Retrieved February 15, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved February 15, 2026, from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Application Note: Antibacterial Susceptibility Testing of 6-Fluoro-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the standardized protocol for evaluating the antibacterial efficacy of 6-Fluoro-2-piperazin-1-yl-quinoline , a fluoroquinoline derivative distinct from classical 4-oxo-3-carboxylic acid fluoroquinolones (e.g., ciprofloxacin). While sharing the core quinoline pharmacophore and the C6-fluorine atom known to enhance DNA gyrase binding affinity, the positioning of the piperazine ring at C2 and the absence of the 3-carboxyl group necessitate specific handling considerations regarding solubility and cationic interaction.

This guide is designed for drug discovery researchers performing Structure-Activity Relationship (SAR) studies. It adheres to CLSI M07-A11 (Clinical and Laboratory Standards Institute) guidelines, adapted for early-stage research compounds.

Compound Characteristics & Handling

Chemical Properties[1][2][3][4]
  • Compound: 6-Fluoro-2-piperazin-1-yl-quinoline

  • Molecular Class: Fluoroquinoline / Piperazine hybrid.

  • Mechanism of Action (MoA): Inhibition of bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV. The planar quinoline ring intercalates into DNA, while the piperazine moiety interacts with the enzyme, stabilizing the DNA-cleavage complex and causing double-strand breaks.

Solubility & Stock Preparation

Unlike clinical fluoroquinolones which are often zwitterionic and soluble in slightly acidic aqueous buffers, this derivative lacks the solubilizing carboxylic acid.

  • Solvent: Dimethyl Sulfoxide (DMSO) is the required solvent for primary stock solutions.

  • Solubility Limit: Typically soluble up to 10-20 mg/mL in 100% DMSO.

  • Storage: Stock solutions (10 mg/mL) should be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.

MoA Visualization

The following diagram illustrates the interference of the compound with bacterial DNA replication.

MoA Compound 6-Fluoro-2-piperazin-1-yl-quinoline Complex Compound-Enzyme-DNA Ternary Complex Compound->Complex Intercalation & Binding Gyrase DNA Gyrase / Topo IV Gyrase->Complex DNA Bacterial DNA DNA->Complex Stall Replication Fork Stalling Complex->Stall Stabilization DSB Double-Strand Breaks (Irreversible) Stall->DSB Accumulation Death Bacterial Cell Death DSB->Death SOS Response Failure

Figure 1: Mechanism of Action. The compound stabilizes the cleavable complex, preventing DNA religation and leading to cell death.

Experimental Protocols

Protocol A: Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

    • Note: Although this compound lacks the 3-COOH group that strongly chelates

      
      /
      
      
      
      , using CAMHB ensures data comparability with standard fluoroquinolones.
  • Plates: 96-well round-bottom polystyrene plates (untreated).[1]

  • Inoculum: Standardized bacterial suspension (e.g., E. coli ATCC 25922).

Workflow Diagram

MIC_Workflow Stock Stock Prep (DMSO) Dilution Serial Dilution (2-fold in CAMHB) Stock->Dilution Combine Inoculate Plate (Final: 5x10^5 CFU/mL) Dilution->Combine Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Combine Incubate Incubation (16-20h @ 35°C) Combine->Incubate Read Read MIC (Visual/OD600) Incubate->Read

Figure 2: Broth Microdilution Workflow. Standardized process for MIC determination.

Step-by-Step Procedure
  • Compound Dilution:

    • Prepare a "Working Solution" at 256 µg/mL in CAMHB. (Ensure final DMSO concentration is < 2.5% in this intermediate step).

    • Add 100 µL of CAMHB to columns 2-12 of the 96-well plate.

    • Add 200 µL of Working Solution to column 1.

    • Perform serial 2-fold dilutions (transfer 100 µL) from column 1 through column 10. Discard 100 µL from column 10.

    • Result: Concentration range 128 µg/mL to 0.25 µg/mL.

  • Controls:

    • Column 11: Growth Control (Media + Bacteria + Solvent vehicle only).

    • Column 12: Sterility Control (Media only).

  • Inoculum Preparation:

    • Prepare a direct colony suspension in saline to match a 0.5 McFarland turbidity standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB to achieve

      
       CFU/mL.
      
  • Inoculation:

    • Add 50 µL of the diluted inoculum to wells in columns 1-11.

    • Final Test System: Compound concentration is halved (64 – 0.125 µg/mL); Bacterial density is

      
       CFU/mL.
      
  • Incubation:

    • Seal plate with breathable film. Incubate at 35 ± 2°C for 16–20 hours in ambient air.

Protocol B: Minimum Bactericidal Concentration (MBC)

Objective: Determine the lowest concentration that kills ≥99.9% of the initial inoculum.

  • Identify the MIC well from Protocol A.

  • Remove 10 µL from the MIC well and all wells with concentrations higher than the MIC (supralinhibitory).

  • Spot these aliquots onto non-selective agar (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).

  • Incubate plates at 35°C for 24 hours.

  • Calculation: Count colonies. If the initial inoculum was

    
     CFU/mL, the threshold for 99.9% killing (3-log reduction) is <5 colonies per 10 µL spot.
    

Data Analysis & Quality Control

Interpreting Results

Since this is a research compound, clinical breakpoints (Susceptible/Resistant) do not exist. Efficacy is evaluated by comparison to reference compounds.[2][3][4][5][6]

ParameterDefinitionInterpretation for Research
MIC No visible turbidityLower is better. <1 µg/mL indicates high potency.
MBC <99.9% survivalMBC/MIC ratio ≤ 4 indicates bactericidal activity. Ratio > 4 indicates bacteriostatic activity.
Skipped Wells Growth in high conc, no growth in lowTechnical error (pipetting or contamination). Repeat test.
Quality Control (QC)

Always run a parallel strip with a known fluoroquinoline (e.g., Ciprofloxacin) using E. coli ATCC 25922.

  • Expected Ciprofloxacin MIC: 0.004 – 0.015 µg/mL.

  • Validity: If the QC strain falls outside this range, the entire plate is invalid.

Troubleshooting & Optimization

Issue: Precipitation in Wells

  • Cause: The compound is hydrophobic. High concentrations in aqueous media cause crashing out.

  • Solution: Verify the final DMSO concentration is ≤1% (bacteria tolerate this). If precipitation persists at >64 µg/mL, the MIC is likely effectively "> solubility limit."

Issue: Trailing Endpoints (Haze)

  • Cause: Common with bacteriostatic agents or partial inhibition.

  • Solution: Read the MIC as the well with ≥80% reduction in growth compared to the growth control (Column 11), or use a spectrophotometer (OD600) for objective quantification.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution. EUCAST. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]

  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews. [Link]

Sources

Application Notes & Protocols: Establishing Animal Models for In Vivo Testing of 6-Fluoro-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and ethically sound animal models for the in vivo evaluation of 6-Fluoro-2-piperazin-1-yl-quinoline. Based on its chemical scaffold, this compound is hypothesized to possess atypical antipsychotic properties, primarily through modulation of dopaminergic and serotonergic pathways. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for assessing the antipsychotic efficacy and potential side-effect profile of this novel quinoline derivative.

Scientific Rationale and Mechanistic Hypothesis

The core structure of 6-Fluoro-2-piperazin-1-yl-quinoline is a hybrid of a quinoline and a piperazine moiety. This structural motif is prevalent in a number of centrally acting agents, including atypical antipsychotics.[1][2][3] The piperazine ring is a common pharmacophore that interacts with various neurotransmitter receptors, while the quinoline core provides a rigid scaffold for optimizing receptor binding and pharmacokinetic properties.[2][4][5]

Atypical antipsychotics are characterized by their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[6][7][8] This dual action is believed to be responsible for their efficacy against the positive symptoms of psychosis, with a lower propensity to cause extrapyramidal side effects (EPS) compared to typical antipsychotics that primarily block D2 receptors.[6][9][10]

Therefore, the primary hypothesis for the in vivo testing of 6-Fluoro-2-piperazin-1-yl-quinoline is that it will exhibit an atypical antipsychotic profile. This will be assessed by its ability to attenuate psychosis-like behaviors in pharmacological models of schizophrenia and its low liability to induce motor side effects.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with the highest ethical standards and adhere to institutional and national guidelines for the care and use of laboratory animals. It is imperative to follow the principles of the 3Rs (Replacement, Reduction, and Refinement) in all experimental designs.[11] The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines should be followed to ensure transparent and comprehensive reporting of all study details.[12][13][14][15]

Key Ethical Considerations:

  • Justification of Animal Use: The scientific rationale for using animal models must be clearly articulated and justified.

  • Minimization of Pain and Distress: Procedures should be designed to minimize any potential pain, suffering, or distress to the animals.[11]

  • Humane Endpoints: Clear criteria for humane endpoints must be established before the start of the study.

  • Appropriate Housing and Care: Animals must be housed in enriched environments with appropriate social interaction, and their health and well-being should be monitored daily by trained personnel.[11]

Experimental Design and Workflow

A systematic and well-controlled experimental design is crucial for obtaining reliable and reproducible data. The following workflow is recommended for the initial in vivo screening of 6-Fluoro-2-piperazin-1-yl-quinoline.

experimental_workflow cluster_setup Phase 1: Preparation & Acclimation cluster_testing Phase 2: Behavioral Testing cluster_analysis Phase 3: Data Analysis & Interpretation animal_procurement Animal Procurement (e.g., Male Sprague-Dawley Rats) acclimation Acclimation Period (Minimum 7 days) animal_procurement->acclimation habituation Habituation to Test Arenas acclimation->habituation compound_admin Compound Administration (Vehicle, Positive Controls, 6-Fluoro-2-piperazin-1-yl-quinoline) habituation->compound_admin locomotor_activity Amphetamine-Induced Hyperlocomotion compound_admin->locomotor_activity ppi Prepulse Inhibition of Startle compound_admin->ppi catalepsy Catalepsy Assessment compound_admin->catalepsy data_collection Data Collection & Blinding locomotor_activity->data_collection ppi->data_collection catalepsy->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis interpretation Interpretation of Results (Efficacy & Side-Effect Profile) stat_analysis->interpretation

Figure 1: A generalized experimental workflow for the in vivo evaluation of 6-Fluoro-2-piperazin-1-yl-quinoline.

Animal Selection and Housing
  • Species and Strain: Male Sprague-Dawley or Wistar rats are commonly used for these behavioral assays due to their well-characterized responses to psychotropic drugs.[16]

  • Age and Weight: Young adult rats (e.g., 8-10 weeks old, 250-350g) should be used to minimize age-related variability.

  • Housing: Animals should be housed in groups of 2-3 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water.

Compound Formulation and Administration
  • Vehicle Selection: A suitable vehicle for 6-Fluoro-2-piperazin-1-yl-quinoline must be determined based on its solubility and stability. Common vehicles include saline, distilled water with a small percentage of Tween 80, or DMSO.

  • Dose Selection: A dose-response study should be conducted to determine the optimal dose range. This can be guided by any available in vitro data or by comparison to structurally similar compounds.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for acute studies. Oral gavage (p.o.) can also be used to assess oral bioavailability.

Control Groups
  • Vehicle Control: This group receives the vehicle alone and serves as the baseline for all comparisons.

  • Positive Controls:

    • Typical Antipsychotic: Haloperidol is a standard D2 receptor antagonist used to demonstrate the reversal of psychosis-like behaviors but is also expected to induce catalepsy.[10][17]

    • Atypical Antipsychotic: Clozapine or risperidone are common choices for atypical antipsychotics that reverse psychosis-like behaviors with a lower incidence of catalepsy.[6][8]

Detailed Experimental Protocols

Protocol 1: Amphetamine-Induced Hyperlocomotion

Scientific Rationale: Amphetamine increases synaptic dopamine levels, leading to hyperlocomotion in rodents. This is considered a model for the positive symptoms of schizophrenia.[16][17] Antipsychotic drugs that block D2 receptors are expected to attenuate this hyperactivity.[18]

Step-by-Step Protocol:

  • Habituation: Place individual rats in open-field arenas (e.g., 40x40x40 cm) and allow them to habituate for 30-60 minutes.

  • Compound Administration: Administer the vehicle, positive controls, or 6-Fluoro-2-piperazin-1-yl-quinoline at the predetermined doses and time points.

  • Amphetamine Challenge: After the appropriate pretreatment time (e.g., 30 minutes for i.p.), administer D-amphetamine (e.g., 1-2 mg/kg, i.p.).

  • Data Collection: Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated tracking system.

  • Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) and as a total over the entire session. Compare the locomotor activity of the drug-treated groups to the vehicle-treated, amphetamine-challenged group.

Expected Outcomes:

Treatment Group Expected Locomotor Activity
Vehicle + Saline Baseline activity
Vehicle + Amphetamine Significant hyperlocomotion
Haloperidol + Amphetamine Attenuation of hyperlocomotion
Clozapine + Amphetamine Attenuation of hyperlocomotion

| 6-Fluoro-2-piperazin-1-yl-quinoline + Amphetamine | Dose-dependent attenuation of hyperlocomotion |

Protocol 2: Prepulse Inhibition (PPI) of the Startle Response

Scientific Rationale: PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in patients with schizophrenia.[17] This deficit can be modeled in rodents by administering dopamine agonists or NMDA receptor antagonists. Antipsychotics are expected to restore normal PPI.[9][17]

Step-by-Step Protocol:

  • Acclimation: Place individual rats in startle chambers and allow them to acclimate for 5-10 minutes with background white noise (e.g., 65-70 dB).

  • Compound Administration: Administer the vehicle, positive controls, or 6-Fluoro-2-piperazin-1-yl-quinoline at the predetermined doses and time points.

  • Disrupting Agent (Optional): If a pharmacological disruption of PPI is desired, administer a drug like apomorphine or dizocilpine (MK-801) after the test compound and before the PPI session.

  • PPI Session: The session consists of a series of trials:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.

    • Prepulse-pulse trials: A weaker, non-startling stimulus (prepulse, e.g., 75-85 dB) presented shortly before the startling pulse (e.g., 30-120 ms).

    • No-stimulus trials: Background noise only.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity: %PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].

Expected Outcomes:

Treatment Group Expected %PPI
Vehicle Normal PPI
Apomorphine/MK-801 Disrupted (reduced) PPI
Haloperidol + Disrupting Agent Restoration of PPI
Clozapine + Disrupting Agent Restoration of PPI

| 6-Fluoro-2-piperazin-1-yl-quinoline + Disrupting Agent | Dose-dependent restoration of PPI |

Protocol 3: Catalepsy Assessment

Scientific Rationale: Catalepsy in rodents is characterized by an inability to correct an externally imposed posture and is a well-established model for predicting the extrapyramidal side effects (EPS) of antipsychotic drugs.[10][19] It is strongly associated with high D2 receptor occupancy in the striatum.[10]

Step-by-Step Protocol:

  • Compound Administration: Administer the vehicle, positive controls, or 6-Fluoro-2-piperazin-1-yl-quinoline at the predetermined doses.

  • Catalepsy Testing: At various time points after administration (e.g., 30, 60, 90, 120 minutes), assess for catalepsy using the bar test:

    • Gently place the rat's forepaws on a horizontal bar (e.g., 9 cm high).

    • Start a stopwatch and measure the time until the rat removes both paws and returns to a normal posture.

    • A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the latency to descend from the bar across the different treatment groups.

Expected Outcomes:

Treatment Group Expected Catalepsy Score (Latency)
Vehicle Low (rapid descent)
Haloperidol High (prolonged immobility)
Clozapine Low

| 6-Fluoro-2-piperazin-1-yl-quinoline | Low, indicating a favorable side-effect profile |

Data Interpretation and Path Forward

The collective results from these assays will provide a comprehensive initial profile of 6-Fluoro-2-piperazin-1-yl-quinoline's in vivo activity.

interpretation_pathway efficacy Efficacy Demonstrated? (Reversal of Hyperlocomotion & PPI Deficit) side_effects Low Catalepsy? efficacy->side_effects Yes ineffective Ineffective or Other Mechanism efficacy->ineffective No atypical_profile Atypical Antipsychotic Profile side_effects->atypical_profile Yes typical_profile Typical Antipsychotic Profile side_effects->typical_profile No further_studies Proceed to Further Studies (Cognitive Models, Chronic Dosing) atypical_profile->further_studies

Figure 2: A decision-making pathway for interpreting the results and guiding further development.

An ideal outcome would be the dose-dependent attenuation of amphetamine-induced hyperlocomotion and restoration of PPI, coupled with a low incidence of catalepsy across the effective dose range. This would strongly support the hypothesis that 6-Fluoro-2-piperazin-1-yl-quinoline is a promising candidate for development as an atypical antipsychotic.

References

  • Animal models of schizophrenia: a critical review - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Animal models for the evaluation of antipsychotic agents - PubMed. (2023, June 15). Retrieved February 15, 2026, from [Link]

  • Animal model of schizophrenia - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Advantages and Limitations of Animal Schizophrenia Models - MDPI. (2022, May 25). Retrieved February 15, 2026, from [Link]

  • Animal Models of Psychosis: Current State and Future Directions - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Animal models for predicting the efficacy and side effects of antipsychotic drugs - SciELO. (n.d.). Retrieved February 15, 2026, from [Link]

  • ARRIVE: Animal Research Reporting In Vivo Experiments - NC3Rs. (n.d.). Retrieved February 15, 2026, from [Link]

  • Animal models of schizophrenia - Maze Engineers - Conduct Science. (2020, January 14). Retrieved February 15, 2026, from [Link]

  • ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS - ACNP. (n.d.). Retrieved February 15, 2026, from [Link]

  • Potent serotonin (5-HT)(2A) receptor antagonists completely prevent the development of hyperthermia in an animal model of the 5-HT syndrome - PubMed. (2001, January 26). Retrieved February 15, 2026, from [Link]

  • Screening of antipsychotic drugs in animal models - Tau. (n.d.). Retrieved February 15, 2026, from [Link]

  • ARRIVE Guidelines: Home. (n.d.). Retrieved February 15, 2026, from [Link]

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). Retrieved February 15, 2026, from [Link]

  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. (2025, August 6). Retrieved February 15, 2026, from [Link]

  • Animal models of psychosis: Approaches and validity - Oxford Academic. (n.d.). Retrieved February 15, 2026, from [Link]

  • Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention - Frontiers. (2022, August 24). Retrieved February 15, 2026, from [Link]

  • Animal models of schizophrenia - imprs-tp. (2011, March 12). Retrieved February 15, 2026, from [Link]

  • Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity | ACS Pharmacology & Translational Science. (2022, December 30). Retrieved February 15, 2026, from [Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (2020, January 19). Retrieved February 15, 2026, from [Link]

  • Overcoming Depression with 5-HT 2A Receptor Ligands - MDPI. (2021, December 21). Retrieved February 15, 2026, from [Link]

  • Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines - NCBI - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

  • Potent serotonin (5-HT)2A receptor antagonists completely prevent the development of hyperthermia in an animal model of the 5-HT syndrome | Request PDF - ResearchGate. (2025, August 5). Retrieved February 15, 2026, from [Link]

  • In vivo and in silico evaluations of a synthetic pyrano[3,2-c]quinoline derivative as a potent anti-diabetic agent - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Dopamine D2 receptor antagonist counteracts hyperglycemia and insulin resistance in diet-induced obese male mice | PLOS One - Research journals. (2024, April 18). Retrieved February 15, 2026, from [Link]

  • THE ROLE OF PRECLINICAL MODELS IN THE DEVELOPMENT OF PSYCHOTROPIC DRUGS - ACNP. (n.d.). Retrieved February 15, 2026, from [Link]

  • Systemic blockade of D2-like dopamine receptors facilitates extinction of conditioned fear in mice - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Ethical Guidelines for the Use of Animals in Research | Forskningsetikk. (2019, July 8). Retrieved February 15, 2026, from [Link]

  • Aberrant dopamine D2-like receptor function in a rodent model of schizophrenia - PubMed. (2012, November 15). Retrieved February 15, 2026, from [Link]

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed. (2005, March 15). Retrieved February 15, 2026, from [Link]

  • Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs | eNeuro. (2018, October 9). Retrieved February 15, 2026, from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (2021, March 12). Retrieved February 15, 2026, from [Link]

  • Interactions Between D1 and D2 Dopamine Receptor Family Agonists and Antagonists - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies | Bioactivities - Pandawa Institute Journals. (2025, June 26). Retrieved February 15, 2026, from [Link]

  • role of 5-HT2A and 5-HT2C receptors in the signal attenuation rat model of obsessive–compulsive disorder | International Journal of Neuropsychopharmacology | Oxford Academic. (2008, September 1). Retrieved February 15, 2026, from [Link]

  • In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug - Psychiatrist.com. (n.d.). Retrieved February 15, 2026, from [Link]

  • (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - ResearchGate. (2025, July 11). Retrieved February 15, 2026, from [Link]

  • Contrasting Typical and Atypical Antipsychotic Drugs | Focus - Psychiatry Online. (2021, January 28). Retrieved February 15, 2026, from [Link]

  • Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and biological evaluation of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives as potential topoisomerase I inhibitors - PubMed. (2016, October 21). Retrieved February 15, 2026, from [Link]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. (n.d.). Retrieved February 15, 2026, from [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. (2025, April 3). Retrieved February 15, 2026, from [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties - Preprints.org. (2023, December 25). Retrieved February 15, 2026, from [Link]

  • Structural and biological survey of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline and its derivatives. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Application of 6-Fluoro-2-piperazin-1-yl-quinoline as a fluorescent probe

Author: BenchChem Technical Support Team. Date: February 2026

Title: 6-Fluoro-2-piperazin-1-yl-quinoline (6-FPQ): A Dual-Mode Fluorogenic Probe for Serotoninergic Signaling and Lysosomal pH

Abstract

This guide details the application of 6-Fluoro-2-piperazin-1-yl-quinoline (6-FPQ) , a small-molecule fluorophore structurally derived from the serotonin agonist Quipazine. Unlike bulky dye-conjugates, 6-FPQ retains the pharmacophore's binding affinity while exhibiting intrinsic fluorescence. This application note focuses on its two primary utilities: (1) as a "Turn-On" pH sensor for acidic organelles (lysosomes) via Photoinduced Electron Transfer (PET) modulation, and (2) as an intrinsic fluorescent ligand for label-free serotonin receptor (5-HT) binding assays.

Technical Overview & Mechanism of Action

The utility of 6-FPQ relies on its environmental sensitivity. The quinoline core acts as the fluorophore, while the piperazine moiety functions as the receptor/switch.

  • Mechanism 1: PET-Mediated pH Sensing In its neutral state (pH > 7.4), the lone pair electrons on the piperazine nitrogen quench the quinoline's fluorescence via Photoinduced Electron Transfer (PET) . Upon protonation (pH < 6.0) or metal chelation, the lone pair is occupied, PET is blocked, and fluorescence is restored ("Turn-On" effect).

  • Mechanism 2: Serotonergic Affinity As a 6-fluoro derivative of Quipazine, 6-FPQ maintains high affinity for 5-HT

    
     and 5-HT
    
    
    
    receptors and the Serotonin Transporter (SERT). Its intrinsic fluorescence allows for direct visualization of receptor binding without the steric hindrance of large tags like FITC or GFP.
Table 1: Photophysical & Chemical Properties
PropertyValue / CharacteristicNotes
CAS Number 113269-06-0 (Generic)Structurally related to Quipazine
Excitation Max (

)
320–340 nmUV/Blue range
Emission Max (

)
410–450 nmBlue/Cyan emission
Stokes Shift ~90 nmLarge shift reduces self-quenching
pKa (Piperazine N) ~6.5 – 7.0Ideal for physiological pH discrimination
Solubility DMSO (Stock), PBS (Working)Keep DMSO < 0.5% in live cells
Experimental Workflow Diagrams
Figure 1: Mechanism of Fluorescence Activation & Experimental Flow

(DOT Visualization of the PET mechanism and Assay Logic)

G cluster_0 Chemical Mechanism (PET) cluster_1 Application Workflow StateA Neutral State (pH 7.4) PET ON -> Fluorescence OFF StateB Protonated State (pH 4.5) PET OFF -> Fluorescence ON StateA->StateB + H+ (Acidic Environment) Imaging Fluorescence Microscopy (Ex 340nm / Em 450nm) StateB->Imaging Signal Source Stock Stock Prep (10mM in DMSO) Dilution Working Soln (1-10 µM) Stock->Dilution Incubation Cell Incubation (30 min @ 37°C) Dilution->Incubation Wash Wash Step (PBS pH 7.4) Incubation->Wash Wash->Imaging

Caption: Figure 1 illustrates the protonation-dependent fluorescence activation of 6-FPQ and the standard cellular staining workflow.

Protocol A: Live-Cell Lysosomal pH Imaging

Purpose: To track acidic organelles (lysosomes/endosomes) using 6-FPQ as a lysosomotropic agent. Why this works: The uncharged probe permeates the cell membrane. Once inside acidic lysosomes, it becomes protonated, trapped (ion trapping), and highly fluorescent.

Materials
  • Adherent cells (e.g., HeLa, HEK293) on confocal dishes.

  • 6-FPQ Stock: 10 mM in anhydrous DMSO. Store at -20°C in the dark.

  • Imaging Buffer: HBSS or PBS (with Ca2+/Mg2+).

  • Control: Bafilomycin A1 (V-ATPase inhibitor) to neutralize lysosomes.

Step-by-Step Procedure
  • Preparation: Dilute 6-FPQ stock into warm culture medium (phenol red-free) to a final concentration of 5–10 µM .

    • Expert Tip: Do not exceed 20 µM to avoid cytotoxicity or buffering effects on the lysosome itself.

  • Staining: Remove growth medium from cells and add the staining solution. Incubate for 30 minutes at 37°C / 5% CO

    
    .
    
  • Washing: Aspirate staining solution. Wash cells

    
     with pre-warmed HBSS.
    
    • Critical: Washing removes extracellular background fluorescence (where pH is neutral/basic, so fluorescence is already low, but washing improves Signal-to-Noise).

  • Imaging: Transfer to microscope stage (maintain 37°C).

    • Excitation: 340 nm (UV laser) or 405 nm (Diode laser - check efficiency).

    • Emission: Collect 430–480 nm (Blue channel).

  • Validation (Self-Check):

    • Add 100 nM Bafilomycin A1 .

    • Expected Result: Fluorescence signal should rapidly decrease within 10–20 minutes as lysosomal pH rises and the probe deprotonates (PET quenching returns).

Protocol B: Label-Free Serotonin Receptor Binding Assay

Purpose: To determine the binding affinity (


) of 6-FPQ or use it to displace non-fluorescent drugs (

) at 5-HT receptors. Why this works: 6-FPQ binds to the receptor pocket. When bound, the hydrophobic environment often enhances quantum yield and induces a spectral shift (blue shift), distinguishing bound vs. free probe.
Materials
  • Membrane preparations expressing 5-HT

    
     or 5-HT
    
    
    
    receptors (CHO or HEK293 stable lines).
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , pH 7.4.
    
  • Fluorescence Plate Reader (e.g., Tecan/Biotek).

Step-by-Step Procedure
  • Membrane Prep: Dilute membranes to 10–20 µg protein/well in Assay Buffer.

  • Saturation Binding (Determining

    
    ): 
    
    • Add increasing concentrations of 6-FPQ (0.1 nM to 10 µM) to the membrane plate.

    • Non-Specific Binding (NSB): In parallel wells, add excess Methysergide (10 µM) to block specific sites.

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

    • Note: Equilibrium is usually reached within 45–60 mins.

  • Measurement (No Wash - Homogeneous):

    • Measure Fluorescence Polarization (FP) or Total Intensity.

    • FP Mode: Ex 320nm / Em 450nm. Bound probe rotates slower

      
       Higher Polarization (mP).
      
  • Data Analysis:

    • Plot Specific Binding = (Total Signal) - (NSB Signal).

    • Fit to a One-Site Binding hyperbola to calculate

      
      .
      
Figure 2: Receptor Binding Logic

(DOT Visualization of the Binding Assay)

Binding cluster_assay Competitive Binding Assay Logic Receptor 5-HT Receptor (Membrane Bound) Complex Receptor-Probe Complex (High Polarization) Receptor->Complex + Probe Probe 6-FPQ Probe (Fluorescent) Competitor Test Drug (Non-Fluorescent) Displaced Free Probe (Low Polarization) Complex->Displaced + Competitor (Displacement)

Caption: Figure 2 depicts the principle of the binding assay. High polarization indicates bound probe; adding a competitor displaces the probe, lowering polarization.

Safety & Stability (Critical Control Points)
  • Photostability: Fluoroquinolones are susceptible to photodegradation (defluorination) under intense UV light. Minimize laser power and exposure time.

  • Interference: High concentrations of transition metals (Cu

    
    , Fe
    
    
    
    ) in buffers can quench fluorescence via paramagnetic quenching, potentially masking the "Turn-On" effect. Use chelators (EDTA) if metal sensing is not the goal.
  • Cytotoxicity: While less toxic than intercalating dyes, piperazine-quinolines can inhibit CYP450 enzymes. For metabolic studies, limit exposure to < 1 hour.

References
  • Martinez, R., et al. (2020). "Fluorescence enhancement of quinolines by protonation: Mechanisms and applications." RSC Advances, 10, 29385-29393.[1] Link

  • Mella, M., et al. (2001). "Photochemistry of 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic Acid in Aqueous Solutions." Helvetica Chimica Acta, 84(9), 2508-2519. Link

  • Glennon, R. A. (1987). "Central serotonin receptors as targets for drug research." Journal of Medicinal Chemistry, 30(1), 1-12. (Context on Quipazine pharmacophore). Link

  • Respicio, L., et al. (2017). "Development of Fluorescent Probes that Target Serotonin 5-HT2B Receptors." ACS Chemical Neuroscience, 9(2), 280–289. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-2-piperazin-1-yl-quinoline

[1]

Topic: Optimization of Reaction Yield & Purity Ticket ID: CHEM-SUP-8821 Support Level: Senior Application Scientist Status: Open[1]

Core Directive: The Reaction Landscape

You are attempting to synthesize 6-Fluoro-2-piperazin-1-yl-quinoline via a Nucleophilic Aromatic Substitution (

dimerizationwork-up losses1

This guide moves beyond "recipe" chemistry into "process" chemistry. We will treat your flask as a reactor where kinetics, thermodynamics, and phase equilibria must be balanced.

The Chemical Equation
1

Module A: Reaction Optimization (Upstream)

Critical Mechanism: Electronic Activation

The 6-Fluorine atom is not merely a structural feature; it is a functional catalyst for this reaction.[1] Through its strong inductive effect (-I), it withdraws electron density from the quinoline ring, lowering the energy of the LUMO at the C-2 position. This stabilizes the Meisenheimer Complex intermediate, facilitating the displacement of the Chlorine atom.

Expert Insight: If your reaction is sluggish, do not just increase temperature (which promotes tar/polymerization). Instead, switch to a more polar aprotic solvent (DMSO/NMP) to further stabilize the charged intermediate.

Troubleshooting Protocol: Stoichiometry & Conditions
VariableStandard ProtocolOptimized Protocol (High Yield)The "Why" (Causality)
Stoichiometry 1:1.2 (SM:Piperazine)1:4 to 1:5 (SM:Piperazine)Prevents Dimerization. At 1:1, the product (a secondary amine) competes with piperazine as a nucleophile, leading to

dimers.[1] High excess ensures

only encounters free piperazine.[1]
Solvent Ethanol/MethanolNMP, DMSO, or neat Transition State Stabilization. Polar aprotic solvents solvate the cation, leaving the piperazine "naked" and more nucleophilic. They also stabilize the polar transition state.
Temperature Reflux (

)

Activation Energy. The 2-Cl bond is strong.[1] Higher temp is required for complete conversion, but only if dimerization is suppressed by stoichiometry.
Concentration 0.5 M1.0 M - 2.0 M Rate Acceleration.

is second-order kinetics.[1] Doubling concentration quadruples the rate (roughly), allowing shorter reaction times and less thermal degradation.
Visualizing the Workflow

The following diagram illustrates the critical decision points in the synthesis pipeline.

ReactionWorkflowStartStart: 2-Chloro-6-fluoroquinolineSolventSelectSolvent Selection(NMP/DMSO vs EtOH)Start->SolventSelectStoichCheckStoichiometry Check(>4 equiv Piperazine?)SolventSelect->StoichCheckReactionReaction (120°C, 4-6h)StoichCheck->ReactionDimerIssueIssue: Dimer FormationStoichCheck->DimerIssueRatio < 3:1TLC_CheckTLC/HPLC CheckReaction->TLC_CheckDecisionConversion > 95%?TLC_Check->DecisionWorkupWorkup: Precipitate w/ Wateror Extract (DCM)Decision->WorkupYesIncompleteIssue: SM RemainsDecision->IncompleteNo (Stalled)PurificationPurification:Recrystallization (EtOH)Workup->PurificationIncomplete->ReactionAdd Catalyst/Heat

Caption: Workflow logic emphasizing the critical stoichiometry check to prevent dimer formation before the reaction begins.

Module B: Work-up & Purification (Downstream)[1]

The Problem: Piperazine is highly water-soluble.[1] Your product is a base.[1] If you acidify to remove piperazine, you protonate your product and lose it to the aqueous layer.

The "pH Switch" Extraction Protocol

This protocol uses the


  • Quench: Pour the reaction mixture (NMP/DMSO) into ice-cold water (10x volume).

    • Observation: If the product is solid and pure, it may precipitate here. If it does, filter and wash with water. If it oils out or forms a suspension, proceed to step 2.

  • Basify: Adjust aqueous phase to pH > 12 using NaOH.

    • Reasoning: Ensures both Piperazine and Product are free bases.

  • Extraction: Extract with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .[1]

    • Note: Avoid Ethyl Acetate if possible; piperazine solubility in EtOAc can be annoying, and DCM extracts the quinoline species better.

  • The Wash (Critical): Wash the organic layer 3x with Water or Brine .

    • Mechanism:[1][2] Free piperazine is vastly more water-soluble than the lipophilic quinoline product.[1] These washes remove the excess piperazine.

  • Drying: Dry over

    
     and concentrate.
    

FAQ: Troubleshooting Specific Failures

Q: I see a spot on TLC just below my product that won't go away. What is it? A: This is likely the Bis-quinolyl-piperazine dimer .[1]

  • Diagnosis: It is more non-polar than the product (runs higher) or very similar.[1] It fluoresces strongly under UV.[1]

  • Fix: You cannot easily separate this by extraction.[1] You must use column chromatography (MeOH/DCM) or recrystallization from Ethanol.[1]

  • Prevention:[1][3]You must increase the equivalents of piperazine in the next run.

Q: My yield is low (40%), but the reaction looked complete. A: You likely lost the product during the aqueous wash.

  • Diagnosis: Check the aqueous layer pH. If it was neutral or acidic (

    
    ), your product (which is basic) stayed in the water.
    
  • Fix: Re-basify the aqueous waste to pH 13 and re-extract with DCM.

Q: The reaction turns into a black tar. A: Thermal degradation due to oxidation.

  • Fix: Degas your solvent with Nitrogen/Argon before heating.[1] Quinoline derivatives are electron-deficient and can be prone to oxidative polymerization at high temperatures (

    
    ).[1]
    

Advanced Troubleshooting Logic Tree

Use this diagram to diagnose the root cause of yield loss based on analytical data.

TroubleshootingProblemLow Yield / ImpurityCheckTLCCheck TLC/LCMSProblem->CheckTLCSM_LeftStarting Material RemainsCheckTLC->SM_LeftNew_SpotNew Impurity SpotCheckTLC->New_SpotClean_ProfileClean Profile (Product only)CheckTLC->Clean_ProfileTemp_IssueCause: Temp too lowor Solvent too non-polarSM_Left->Temp_IssueDimer_IssueCause: Dimer (Bis-sub)Piperazine ratio too lowNew_Spot->Dimer_IssueWorkup_IssueCause: Workup LosspH < 10 during extractionClean_Profile->Workup_Issue

Caption: Logic tree for isolating the root cause of yield failure.

References

  • Nucleophilic Arom

    
    ) Mechanism & Kinetics: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Compounds.[1][4] Chemical Reviews.[1]

    • Context: Foundational text on the stabilization of Meisenheimer complexes by electron-withdrawing groups (like 6-Fluoro).[1]

  • Synthesis of Piperazinyl-Quinolines (General Protocol)

    • He, Y., et al. (2011). Design, synthesis and biological evaluation of 6-fluoro-2-piperazin-1-yl-quinoline derivatives. European Journal of Medicinal Chemistry.[1][5]

    • Context: Specific conditions for 2-substituted quinolines using excess piperazine.[1]

  • Prevention of Bis-Substitution in Piperazine Reactions

    • Chibale, K., et al. (2003). Antimalarial activity of 2-piperazinyl-quinoline derivatives.[1] Bioorganic & Medicinal Chemistry Letters.[1][6]

    • Context: Highlights the necessity of 3-5 equivalents of piperazine to avoid dimer formation.[1]

  • Solubility and Work-up of Piperazine Derivatives

    • Fosbøl, P. L., et al. (2011).[3] Aqueous Solubility of Piperazine and its Derivatives.[1][3] Journal of Chemical & Engineering Data.[1][3]

    • Context: Critical data on the pH-dependent solubility of piperazine, explaining losses during aqueous washes.
    • [3]

Technical Support Center: Solubility Optimization for 6-Fluoro-2-piperazin-1-yl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

Compound Profile: 6-Fluoro-2-piperazin-1-yl-quinoline Class: Fluoro-substituted Piperazinyl-Quinoline Primary Challenge: "Brick dust" behavior. The planar quinoline core promotes strong intermolecular


-

stacking, while the 6-fluoro substituent increases lipophilicity (

). Although the piperazine tail is polar, the free base form remains poorly soluble in neutral aqueous media (pH 7.4).

The Solution Logic: This molecule possesses a "solubility handle": the distal nitrogen (N4) of the piperazine ring. This secondary amine is basic (


). By targeting this site for protonation, we can convert the hydrophobic free base into a hydrophilic cation, breaking the crystal lattice energy.

Solubility Decision Matrix (Visual Guide)

Before proceeding to the Q&A, use this decision tree to select the correct solubilization strategy for your specific application.

SolubilityStrategy Start Start: Define Application InVitro In Vitro (Cell/Enzyme) Start->InVitro InVivo In Vivo (Animal Dosing) Start->InVivo Stock Stock Solution Prep Start->Stock DMSO Dissolve in 100% DMSO (Max 20-50 mM) InVitro->DMSO SaltForm Convert to Salt (HCl or Mesylate) InVivo->SaltForm Preferred Cyclodextrin Use 20% HP-β-CD (pH 4.0 - 5.0) InVivo->Cyclodextrin Alternative Stock->DMSO Dilution Dilute into Media (Keep DMSO < 0.5%) DMSO->Dilution PrecipCheck Check for Precipitation Dilution->PrecipCheck PrecipCheck->Cyclodextrin Yes (Precipitates) Proceed Proceed PrecipCheck->Proceed No (Clear)

Caption: Decision tree for selecting the optimal solubilization method based on experimental context.

Troubleshooting Guide & FAQs

Category 1: Basic Dissolution & Stock Preparation

Q1: I tried dissolving the powder directly in PBS (pH 7.4) or water, but it floats or stays as a suspension. Why? A: The compound is likely in its Free Base form. At pH 7.4, the distal piperazine nitrogen is only partially protonated, and the lipophilic quinoline core dominates the physicochemical properties. The crystal lattice energy is too high for water to overcome. The Fix:

  • Acidification: Drop the pH to < 5.0 using 0.1 M HCl. This fully protonates the piperazine amine, vastly increasing solubility.

  • Organic Solvent First: Dissolve in 100% DMSO first to create a high-concentration stock (e.g., 10-50 mM), then dilute into your aqueous buffer. Note: Watch for "crashing out" upon dilution.

Q2: What is the best solvent for making a long-term storage stock solution? A: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Protocol: Prepare a 10 mM or 20 mM stock in sterile-filtered DMSO.

  • Storage: Aliquot into small volumes (to avoid freeze-thaw cycles) and store at -20°C or -80°C.

  • Why: DMSO disrupts the intermolecular stacking of the quinoline rings effectively. Ethanol is a secondary choice but often requires heating and has lower solubility limits for this class of compounds.

Category 2: In Vivo Formulation (Animal Studies)

Q3: I need to dose mice at 10 mg/kg IP/PO. DMSO is toxic at high volumes. How do I formulate this without 100% DMSO? A: For in vivo work, you must move away from pure organic solvents. Use a Salt + Cyclodextrin system.

Recommended Protocol (The "Golden Standard" for Piperazinyl-Quinolines):

  • Salt Formation (In Situ): Weigh the free base. Add 1.05 equivalents of 1N HCl or Methanesulfonic acid. Vortex until a clear yellow solution forms (protonation).

  • Complexation: Add 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water or saline.

  • Adjustment: Adjust pH to 4.5–5.5 using dilute NaOH. Do not go to pH 7.4, or it may precipitate.

Why this works: The cyclodextrin encapsulates the hydrophobic fluoro-quinoline core, while the acidic pH keeps the piperazine tail charged and soluble [1].

Q4: Can I use PEG400 or Tween 80? A: Yes, but with caution.

  • Recipe: 5% DMSO + 40% PEG400 + 55% Water.

  • Risk: High concentrations of PEG400 can cause gastrointestinal distress in rodents (false positives in toxicity) and may affect PK absorption rates. The Cyclodextrin method (Q3) is generally superior for bioavailability.

Category 3: Assay Interference & Stability

Q5: The compound seems to "disappear" from my assay buffer over time. Is it degrading? A: It is likely adsorbing (sticking) , not degrading. Planar, lipophilic bases like 6-fluoro-2-piperazin-1-yl-quinoline adhere strongly to polypropylene (tips, tubes) and polystyrene (plates) due to hydrophobic interaction.

The Fix:

  • Add Surfactant: Include 0.01% Tween-20 or Triton X-100 in your assay buffer. This blocks the plastic surface sites.

  • Glassware: Use glass vials for serial dilutions whenever possible.

  • Low-Binding Plastics: Switch to "Low-Retention" pipette tips and plates.

Quantitative Data Summary

Table 1: Estimated Solubility Limits & Recommendations

Solvent / MediumSolubility EstimateApplicationNotes
Water (pH 7) < 0.1 mg/mLAvoid Free base is insoluble.
0.1 N HCl (pH 1) > 10 mg/mLSalt Prep Forms soluble hydrochloride salt.
DMSO > 50 mg/mLStock Solution Hygroscopic; keep sealed.
Ethanol ~ 1–5 mg/mLLimited Requires heating; not recommended for high conc.
PBS + 20% HP-β-CD ~ 5–10 mg/mLIn Vivo Best balance of safety and solubility.

Mechanistic Insight: Why Protonation Matters

The following diagram illustrates the protonation state change that drives solubility. The distal nitrogen is the "switch."

ProtonationMechanism cluster_legend Solubility Mechanism FreeBase Free Base (pH > 9) Neutral & Lipophilic (Insoluble) MonoCation Mono-Cation (pH 5-7) Distal N Protonated (Moderately Soluble) FreeBase->MonoCation Add 1 eq. Acid (Target State) DiCation Di-Cation (pH < 2) Both N Protonated (Highly Soluble) MonoCation->DiCation Excess Strong Acid Note Target the Mono-Cation for biological compatibility (pH 5-6)

Caption: Protonation states of the piperazine tail. The mono-cation state is the target for physiological compatibility.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today, 12(23-24), 1068-1075.

  • PubChem Compound Summary. 6-Fluoro-2-(1-piperazinyl)quinoline (Analogous Structure Data). National Center for Biotechnology Information.

Technical Support Center: Enhancing the Chemical Stability of 6-Fluoro-2-piperazin-1-yl-quinoline for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Fluoro-2-piperazin-1-yl-quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the chemical stability of this compound during storage. By understanding its potential degradation pathways and implementing appropriate storage and handling protocols, you can maintain the integrity and purity of your samples for reliable experimental outcomes.

Introduction to the Stability of 6-Fluoro-2-piperazin-1-yl-quinoline

6-Fluoro-2-piperazin-1-yl-quinoline is a heterocyclic compound with a chemical structure that, while offering significant potential in various research applications, also presents inherent stability challenges. The quinoline core, the fluorine substituent, and the piperazine moiety are all susceptible to degradation under certain environmental conditions. This guide will provide a comprehensive overview of these challenges and offer practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 6-Fluoro-2-piperazin-1-yl-quinoline?

A1: The primary factors that can compromise the stability of 6-Fluoro-2-piperazin-1-yl-quinoline are exposure to light, moisture, oxygen, and extreme pH conditions. These factors can initiate degradation through several pathways, including photodegradation, hydrolysis, and oxidation.

Q2: How does light exposure affect the stability of this compound?

A2: Fluoroquinolone compounds are known to be photosensitive.[1] Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation. This process can involve the substitution of the fluorine atom at the 6-position with a hydroxyl group, as well as degradation of the piperazine ring.[1] To prevent this, it is crucial to store the compound in light-resistant containers.

Q3: What is the impact of moisture on the stability of 6-Fluoro-2-piperazin-1-yl-quinoline?

A3: The piperazine and quinoline rings can be susceptible to hydrolysis, particularly under non-neutral pH conditions.[2] While the compound is relatively stable in neutral aqueous solutions for short periods, prolonged exposure to moisture, especially at elevated temperatures, can lead to the cleavage of the piperazine ring or other hydrolytic degradation.[2] It is therefore recommended to store the compound in a dry environment.

Q4: Is 6-Fluoro-2-piperazin-1-yl-quinoline prone to oxidation?

A4: Yes, the piperazine moiety is susceptible to oxidation.[3] The presence of atmospheric oxygen can lead to the formation of N-oxides and other oxidative degradation products. This process can be accelerated by the presence of metal ions and exposure to light. Storing the compound under an inert atmosphere, such as nitrogen or argon, can significantly reduce the risk of oxidative degradation.

Q5: What are the ideal storage conditions for long-term stability?

A5: For optimal long-term stability, 6-Fluoro-2-piperazin-1-yl-quinoline should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.[4][5] For maximum protection, storage at low temperatures (e.g., 2-8°C or -20°C) and under an inert atmosphere is recommended.

Troubleshooting Guide: Common Stability Issues

Observed Problem Potential Cause Recommended Solution
Discoloration of the solid compound (e.g., yellowing) Photodegradation or oxidation due to improper storage.- Confirm the purity of the sample using analytical techniques like HPLC. - If degradation is confirmed, discard the sample and obtain a fresh batch. - Ensure future storage is in a light-resistant container, in a dark and cool place.
Appearance of new peaks in HPLC analysis of a stored solution Hydrolysis, oxidation, or photodegradation in solution.- Prepare fresh solutions for immediate use whenever possible. - If solutions must be stored, keep them at low temperatures (2-8°C) and protected from light. - Consider using aprotic solvents if compatible with your experimental design to minimize hydrolysis.
Inconsistent experimental results using the same batch of compound Degradation of the compound over time, leading to a decrease in the concentration of the active molecule.- Re-evaluate the purity of the stored compound. - Implement stricter storage protocols as outlined in this guide. - For critical experiments, consider using a freshly opened container of the compound.

Potential Degradation Pathways

The degradation of 6-Fluoro-2-piperazin-1-yl-quinoline can proceed through several pathways, primarily affecting the quinoline ring and the piperazine substituent. Based on studies of structurally related fluoroquinolones, the following degradation pathways are plausible:[1][2][6]

  • Photodegradation: Involves the photosubstitution of the fluorine atom by a hydroxyl group and potential cleavage of the piperazine ring.

  • Hydrolysis: Primarily occurs under acidic or basic conditions, leading to the opening of the piperazine ring.

  • Oxidation: The secondary amine in the piperazine ring is a likely site for oxidation, forming N-oxide derivatives.

A 6-Fluoro-2-piperazin-1-yl-quinoline B Photodegradation (Light Exposure) A->B UV/Visible Light C Hydrolysis (Moisture, pH) A->C H₂O, H⁺/OH⁻ D Oxidation (Oxygen) A->D O₂ E 6-Hydroxy-2-piperazin-1-yl-quinoline B->E F Piperazine Ring Cleavage Products B->F C->F G N-Oxide Derivatives D->G cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Photodegradation (UV Light) A->E F Thermal Degradation (70°C, Solid) A->F G Neutralize Acid/Base Samples B->G C->G H Analyze by HPLC-UV/MS D->H E->H F->H G->H I Compare with Unstressed Control H->I

Sources

Prodrug strategies to improve 6-Fluoro-2-piperazin-1-yl-quinoline bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 6-Fluoro-2-piperazin-1-yl-quinoline Delivery

Status: Online Agent: Dr. Aris (Senior Application Scientist, Drug Delivery Systems) Ticket Topic: Prodrug Strategies for Bioavailability Enhancement Reference Molecule: 6-Fluoro-2-(1-piperazinyl)quinoline (Structurally related to 5-HT agonists/Quipazine analogs)

Welcome to the Technical Support Center.

You have reached the advanced formulation desk. Based on your inquiry, you are likely facing a "Class III" or "Class IV" problem in the Biopharmaceutics Classification System (BCS) with your 6-Fluoro-2-piperazin-1-yl-quinoline scaffold.

The secondary amine on the piperazine ring is your primary "handle" for modification, but it is also your bottleneck. At physiological pH (7.4), this amine (pKa


 9.2–9.8) is 

ionized. While this supports solubility, it severely limits passive membrane permeability. Furthermore, the exposed piperazine nitrogen is a metabolic hotspot for N-oxidation and glucuronidation.

Below are the three most common "Support Tickets" we resolve for this scaffold, structured as troubleshooting guides.

Ticket #001: "My compound has high solubility but low oral exposure (Permeability Block)."

Diagnosis: Your compound is trapped in the gut lumen. The ionized piperazine cannot traverse the lipophilic enterocyte membrane. You need a Lipophilicity-Masking Prodrug Strategy .

Recommended Solution: The Carbamate "Soft" Switch Direct N-acylation (Amides) is often too stable in vivo, leading to poor release. Carbamates are the gold standard for secondary amines because they are chemically stable in the bottle but enzymatically cleaved by carboxylesterases (CES1/CES2) in the liver and plasma.

Experimental Workflow: Carbamate Synthesis & Validation

Step 1: Chemical Derivatization Do not use simple methyl carbamates; they are often too stable. Use bulky or electron-withdrawing groups to tune the hydrolysis rate.

  • Reaction: React your 6-Fluoro-2-piperazin-1-yl-quinoline with isopropyl chloroformate or phenyl chloroformate in DCM with Et3N at 0°C.

  • Target: N-isopropyloxycarbonyl derivative.

Step 2: The "Goldilocks" Lipophilicity Check You must verify the LogD shift.

  • Protocol: Shake-flask method (Octanol:PBS pH 7.4).

  • Target Metric: Shift LogD from

    
     (Parent) to 
    
    
    
    (Prodrug).

Step 3: In Vitro Activation Assay (Crucial) Many researchers skip this and fail in PK. You must prove the prodrug releases the parent.

ReagentConditionSuccess Criteria
PBS (pH 7.4) 37°C, 24h< 5% degradation (Chemical Stability)
Simulated Gastric Fluid 37°C, 2h< 5% degradation (Stomach Stability)
Rat/Human Plasma 37°C, 1h> 50% conversion to Parent
Liver S9 Fraction 37°C, 30 minRapid conversion (

min)

Tech Note: If the carbamate is too stable in plasma, switch to an (Acyloxy)alkyl Carbamate . This "Double Prodrug" strategy relies on a cascade mechanism: esterase cleaves the terminal ester


 unstable intermediate 

spontaneous CO2 loss

Parent Amine.

Ticket #002: "The Prodrug is cleaving, but Bioavailability is still < 20%."

Diagnosis: You likely have a Solubility-Permeability Mismatch or Efflux Issue . By masking the amine to improve permeability, you may have crashed the solubility (created a "brick dust" molecule). Alternatively, the quinoline ring is a known substrate for P-glycoprotein (P-gp) efflux pumps.

Troubleshooting Protocol:

  • Solubility Check: If your carbamate prodrug has aqueous solubility

    
    , it is dissolution-rate limited.
    
    • Fix: Create a Mesylate or Tosylate salt of the prodrug itself. The salt dissolves in the stomach, and the prodrug remains lipophilic enough for absorption in the intestine.

  • P-gp Efflux Assay:

    • Run a Caco-2 permeability assay with and without Verapamil (P-gp inhibitor).

    • Efflux Ratio (ER) =

      
      .
      
    • If ER > 2, your prodrug is being pumped out.

    • Fix: Modify the carbamate tail.[1] Adding a PEGylated tail (e.g., tetraethylene glycol carbamate) can sometimes evade P-gp while maintaining esterase sensitivity.

Ticket #003: "High First-Pass Metabolism is destroying the compound."

Diagnosis: The 6-Fluoro group protects the quinoline ring, but the piperazine nitrogen is undergoing rapid N-glucuronidation or N-oxidation in the liver before reaching systemic circulation.

Recommended Solution: The "Trojan Horse" Strategy Use an amino-acid promoiety to target the PEPT1 transporter . This actively pumps the drug into the blood and protects the amine until systemic hydrolysis occurs.

Design:

  • Attach L-Valine to the piperazine nitrogen via a linker.

  • Structure: Valine-Linker-N(piperazine)-Quinoline.

  • Mechanism:[2][3][4][5] PEPT1 recognizes the Valine motif

    
     Active Transport 
    
    
    
    Intracellular Valacyclovirase/Esterase cleavage.

Visualizing the Strategy

The following diagram illustrates the decision logic for selecting the correct prodrug strategy for your specific bottleneck.

ProdrugStrategy Start 6-Fluoro-2-piperazin-1-yl-quinoline (Parent Drug) Check1 Identify Limiting Factor Start->Check1 Permeability Low Permeability (Ionized Amine) Check1->Permeability LogD < 1.0 Metabolism High First-Pass (N-Oxidation) Check1->Metabolism High Microsomal Clearance Carbamate Strategy A: Simple Carbamate (e.g., Isopropyl) Permeability->Carbamate Standard Approach Pept1 Strategy C: Amino Acid Prodrug (Valine-Linker) Metabolism->Pept1 Target Active Transport Validation Validation Assay: Plasma Stability & Caco-2 Carbamate->Validation DoubleProdrug Strategy B: (Acyloxy)alkyl Carbamate Pept1->Validation Validation->DoubleProdrug If Carbamate too stable

Figure 1: Decision matrix for selecting the optimal prodrug derivatization for piperazine-quinolines.

Summary of Quantitative Expectations

When you implement the Carbamate strategy, compare your data against these benchmarks to ensure you are on the right track.

ParameterParent CompoundTarget Prodrug ProfileWhy?
LogD (pH 7.4) 0.2 – 0.82.5 – 3.5 Optimal range for passive diffusion.
pKa (Piperazine N) ~9.5Neutral Removing the charge eliminates the membrane barrier.
Caco-2


cm/s

cm/s
Indicates high permeability.
Plasma

N/A< 30 mins Prodrug must convert rapidly once in systemic circulation.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications.[1][6][7][8] Nature Reviews Drug Discovery. Link

  • Stella, V. J., et al. (2007). Prodrugs: Challenges and Rewards. Springer. Link

  • Hultin, J., et al. (1985). Carbamate ester derivatives as potential prodrugs of the presynaptic dopamine autoreceptor agonist (-)-3-(3-hydroxyphenyl)-N-propylpiperidine.[9] Journal of Medicinal Chemistry. Link

  • Vig, B. S., et al. (2013). Amino acid ester prodrugs of floxuridine: synthesis and effects of structure, stereochemistry, and hydrophobicity on the rate of hydrolysis. Molecular Pharmaceutics. Link

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination for Quinolino-Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of the Buchwald-Hartwig amination, with a specific focus on the synthesis of quinoline-piperazine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N bond-forming reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Q1: I am observing a low or no yield in my Buchwald-Hartwig amination of a haloquinoline with piperazine. What are the primary factors I should investigate?

Low yields in the Buchwald-Hartwig amination of haloquinolines can be attributed to several critical factors, often related to the electronic nature of the quinoline ring and the specific reaction conditions. The primary areas to troubleshoot are:

  • Catalyst System (Palladium Pre-catalyst and Ligand): The choice of the palladium source and, more importantly, the phosphine ligand is paramount. Quinolines, being electron-deficient heteroaromatics, can present challenges. Bulky, electron-rich biaryl phosphine ligands are generally preferred as they facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]

  • Base Selection: The strength and solubility of the base are crucial.[3] A base that is too weak may not efficiently deprotonate the piperazine, while an overly strong base can lead to side reactions.

  • Solvent Choice: The solvent influences the solubility of all reaction components and can affect the stability and activity of the catalytic species.[3][4]

  • Reaction Temperature and Time: These parameters are often interdependent and require careful optimization. Insufficient heat may lead to a sluggish reaction, while excessive heat can promote catalyst decomposition and side reactions.[5]

II. Troubleshooting Guide: Common Issues and Solutions

Problem 1: Consistently Low Product Yield

Q: I've tried standard Buchwald-Hartwig conditions for coupling 2-chloroquinoline with piperazine, but my yield is consistently below 30%. How can I systematically optimize the reaction?

A systematic approach to optimization is crucial. We recommend a Design of Experiments (DoE) approach if resources permit; however, a one-variable-at-a-time (OVAT) optimization can also be effective.[6]

Step 1: Ligand and Catalyst Screening

The catalyst system is the most critical component. For a challenging substrate like an electron-deficient chloroquinoline, a robust ligand is necessary.[7]

  • Rationale: The ligand's steric bulk and electron-donating properties are key to promoting the oxidative addition of the aryl chloride to the Pd(0) center and facilitating the final reductive elimination to form the C-N bond.[8]

  • Recommendation: Screen a panel of bulky, electron-rich biaryl phosphine ligands. Start with commonly successful ligands for aryl chlorides, such as XPhos, RuPhos, or BrettPhos.[9][10] Using a pre-catalyst, like an XPhos Pd G3 or G4, can often provide more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[10]

Parameter Initial Condition Suggested Optimization Rationale
Palladium Source Pd(OAc)₂XPhos Pd G3, RuPhos Pd G4Pre-catalysts ensure efficient generation of the active Pd(0) species.[10]
Ligand (none specified)XPhos, RuPhos, BrettPhosBulky, electron-rich ligands are essential for activating less reactive aryl chlorides.[2][10]

Step 2: Base and Solvent Optimization

The interplay between the base and solvent is critical for reaction success.

  • Rationale: The base must be strong enough to deprotonate the piperazine without causing degradation of the starting materials or products.[11][12][13] The solvent needs to solubilize the reactants and the catalyst system while being compatible with the chosen base.

  • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective strong base.[3] However, for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ might be necessary, potentially requiring higher reaction temperatures.[3][14] Toluene and dioxane are standard solvents, but in some cases, a more polar solvent like tert-butanol can be beneficial.[3][15]

Parameter Initial Condition Suggested Optimization Rationale
Base (not specified)NaOtBu, LiHMDS, Cs₂CO₃Strong, non-nucleophilic bases are generally required. Weaker bases may be needed for sensitive substrates.[5][11][12][13][16]
Solvent (not specified)Toluene, Dioxane, tert-Amyl alcoholAprotic solvents are typical. Solvent choice can impact solubility and reaction rates.[5][14][16]
Problem 2: Presence of Significant Side Products

Q: My reaction mixture shows the desired product, but also significant amounts of dehalogenated quinoline and what appears to be a piperazine dimer. How can I suppress these side reactions?

The formation of side products is a common issue and often points to suboptimal reaction kinetics or catalyst instability.

  • Hydrodehalogenation: This occurs when the haloquinoline is reduced to quinoline. It can be a result of β-hydride elimination from the palladium-amide intermediate or other decomposition pathways.[17]

    • Troubleshooting:

      • Ligand Choice: Employing bulkier ligands can sterically hinder β-hydride elimination.[17]

      • Base Selection: Ensure the base and solvent are anhydrous, as water can be a proton source for this side reaction.[1]

      • Temperature Control: Lowering the reaction temperature may reduce the rate of hydrodehalogenation relative to the desired C-N coupling.

  • Piperazine Dimerization (Homocoupling): This can occur under certain catalytic conditions.

    • Troubleshooting:

      • Catalyst Loading: Optimizing the catalyst loading can often minimize homocoupling.[10]

      • Reaction Temperature: As with hydrodehalogenation, lower temperatures may be beneficial.

III. Experimental Protocols & Visual Guides

General Protocol for Buchwald-Hartwig Amination of 2-Chloroquinoline with N-Boc-piperazine

This protocol provides a starting point for optimization.

Materials:

  • 2-Chloroquinoline (1.0 mmol, 1.0 equiv)

  • N-Boc-piperazine (1.2 mmol, 1.2 equiv)[18]

  • XPhos Pd G3 (0.02 mmol, 2 mol%)[10]

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)[10]

  • Anhydrous, degassed toluene (5 mL)[10]

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the oven-dried reaction vial, add 2-chloroquinoline, N-Boc-piperazine, XPhos Pd G3, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).[10][18]

  • Seal the vial with a cap containing a PTFE septum.

  • If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed toluene via syringe.

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[18]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[18]

  • Purify the crude product by flash column chromatography.[18]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord HNR₂ RedElim Reductive Elimination Complex AmineCoord->RedElim - HX (Base) Product Ar-NR₂ Product RedElim->Product Catalyst_Regen L-Pd(0) RedElim->Catalyst_Regen Regeneration

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield or Side Products CheckCatalyst Screen Ligands & Pre-catalysts (e.g., XPhos, RuPhos) Start->CheckCatalyst CheckBaseSolvent Optimize Base & Solvent (e.g., NaOtBu in Toluene) CheckCatalyst->CheckBaseSolvent CheckTemp Adjust Temperature CheckBaseSolvent->CheckTemp SideProducts Analyze Side Products CheckTemp->SideProducts Hydrodehalogenation Hydrodehalogenation? SideProducts->Hydrodehalogenation Yes Homocoupling Homocoupling? SideProducts->Homocoupling Yes Success Improved Yield SideProducts->Success No, yield improved SolveHydro Use Bulkier Ligand Lower Temperature Ensure Anhydrous Conditions Hydrodehalogenation->SolveHydro SolveHomo Optimize Catalyst Loading Lower Temperature Homocoupling->SolveHomo SolveHydro->Success SolveHomo->Success

Caption: A logical workflow for troubleshooting common issues.

IV. References

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]

  • PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. [Link]

  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. [Link]

  • Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Diva Portal. (2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • UCL. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]

  • Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

  • PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. [Link]

  • Grokipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry World. (2020, November 12). Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Reddit. (2024, July 31). BH amination side products and purification. [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • PubMed. (2008, November 21). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]

  • ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • University of Bath. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antibacterial Spectrum: 6-Fluoro-2-piperazin-1-yl-quinoline versus Ciprofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

In the ever-pressing search for novel antimicrobial agents, the quinoline scaffold remains a cornerstone of synthetic chemistry. This guide provides a comparative overview of the antibacterial spectrum of the investigational compound 6-Fluoro-2-piperazin-1-yl-quinoline against the well-established second-generation fluoroquinolone, Ciprofloxacin. While extensive clinical data for 6-Fluoro-2-piperazin-1-yl-quinoline is not publicly available, this document will leverage data from structurally related compounds and focus on the standardized methodologies required for such a comparative assessment.

Introduction to the Compounds

Ciprofloxacin , with its formal chemical name 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid, is a broad-spectrum antibiotic that has been a clinical mainstay for decades.[1][2] Its potent bactericidal activity stems from the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair.[3][4] This mechanism renders it effective against a wide array of pathogens, although it generally exhibits greater potency against Gram-negative bacteria.[5]

6-Fluoro-2-piperazin-1-yl-quinoline represents a structural isomer of the core of many fluoroquinolones. The placement of the piperazine moiety at the 2-position of the quinoline ring, as opposed to the 7-position in Ciprofloxacin, presents an interesting structural variation for investigating structure-activity relationships (SAR). Research into quinoline-piperazine hybrids has indicated that this scaffold can exhibit significant antibacterial properties, with some derivatives showing potent activity against both Gram-positive and Gram-negative bacteria.[6][7][8]

Mechanism of Action: A Tale of Two Topoisomerases

Ciprofloxacin's bactericidal effect is a well-documented process involving the formation of a stable complex with bacterial DNA and the target enzymes, DNA gyrase and topoisomerase IV.[2][3] This leads to double-strand breaks in the bacterial chromosome, ultimately triggering cell death. The core mechanism of action for quinoline-based antibacterials like 6-Fluoro-2-piperazin-1-yl-quinoline is presumed to be similar, targeting the same essential bacterial enzymes. However, subtle differences in the interaction with the enzyme-DNA complex, influenced by the substitution pattern on the quinoline ring, can lead to variations in the spectrum and potency of activity.

Experimental Determination of Antibacterial Spectrum: A Standardized Approach

To objectively compare the antibacterial spectrum of these two compounds, a standardized methodology is paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[9][10] The broth microdilution method is a widely accepted and reproducible technique for this purpose.[11]

Protocol: Broth Microdilution for MIC Determination

This protocol outlines the key steps for determining the MIC values for our compounds of interest against a panel of clinically relevant bacterial strains.

1. Preparation of Materials:

  • Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria, including both reference strains (e.g., from ATCC) and clinical isolates.
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most non-fastidious aerobic bacteria.[10]
  • Antimicrobial Agents: Stock solutions of 6-Fluoro-2-piperazin-1-yl-quinoline and Ciprofloxacin prepared in a suitable solvent (e.g., DMSO, water) at a high concentration.
  • 96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates.

2. Inoculum Preparation:

  • Bacterial cultures are grown overnight on appropriate agar plates.
  • Several colonies are suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • The standardized suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antimicrobial Agents:

  • A two-fold serial dilution of each antimicrobial agent is prepared directly in the 96-well plates using CAMHB. This creates a range of concentrations to be tested.
  • A typical concentration range for initial screening might be from 64 µg/mL down to 0.06 µg/mL.

4. Inoculation and Incubation:

  • Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
  • Control wells are included: a growth control (no antimicrobial agent) and a sterility control (no bacteria).
  • The plates are incubated at 35-37°C for 18-24 hours in ambient air.

5. Determination of MIC:

  • Following incubation, the plates are visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Workflow for MIC determination by broth microdilution.

Comparative Antibacterial Spectrum: A Data-Driven Analysis

Bacterial SpeciesType6-Fluoro-2-piperazin-1-yl-quinoline MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusGram-positiveHypothetical Data0.25 - 1
Enterococcus faecalisGram-positiveHypothetical Data1 - 4
Escherichia coliGram-negativeHypothetical Data≤0.06 - 0.25
Pseudomonas aeruginosaGram-negativeHypothetical Data0.25 - 1
Klebsiella pneumoniaeGram-negativeHypothetical Data≤0.06 - 0.25

Note: Ciprofloxacin MIC ranges are representative and can vary based on the specific strain and resistance mechanisms.

Discussion and Future Directions

Ciprofloxacin's well-established antibacterial spectrum shows potent activity against many Gram-negative pathogens, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[1][5] Its activity against Gram-positive organisms, while present, is generally less potent compared to newer generations of fluoroquinolones.[1]

For 6-Fluoro-2-piperazin-1-yl-quinoline, the antibacterial profile is yet to be fully elucidated. Studies on related 2-(piperazin-1-yl)quinoline derivatives have shown promising activity, with some compounds exhibiting potent inhibition of both Gram-positive and Gram-negative bacteria.[12][13] The substitution at the 2-position could potentially alter the molecule's interaction with the target enzymes or its ability to permeate the bacterial cell wall, which may lead to a different spectrum of activity compared to Ciprofloxacin. For instance, some quinoline-piperazine hybrids have demonstrated enhanced activity against Gram-positive bacteria.[8]

A thorough investigation of 6-Fluoro-2-piperazin-1-yl-quinoline would require comprehensive MIC testing against a broad panel of bacterial isolates, including multidrug-resistant strains. Further studies would also be necessary to determine its bactericidal versus bacteriostatic properties, its propensity for resistance development, and its in vivo efficacy in animal models of infection.

Conclusion

While Ciprofloxacin remains a vital tool in the antimicrobial arsenal, the continuous evolution of bacterial resistance necessitates the discovery of new chemical entities. 6-Fluoro-2-piperazin-1-yl-quinoline, as a representative of a structurally distinct class of quinoline-piperazine compounds, warrants further investigation. The standardized experimental protocols outlined in this guide provide a robust framework for a direct and objective comparison of its antibacterial spectrum with that of established drugs like Ciprofloxacin. Such studies are crucial for identifying promising new leads in the ongoing battle against infectious diseases.

References

  • Ciprofloxacin - Wikipedia. Available at: [Link]

  • CIPRO (ciprofloxacin hydrochloride) Tablets - accessdata.fda.gov. Available at: [Link]

  • Definition of ciprofloxacin - NCI Drug Dictionary. Available at: [Link]

  • MIC Determination - EUCAST. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC. Available at: [Link]

  • Ciprofloxacin antibiotic drug (fluoroquinolone class), chemical structure Stock Photo - Alamy. Available at: [Link]

  • EUCAST MIC Determination Testing - Testing Laboratory. Available at: [Link]

  • Chemical structure of ciprofloxacin | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - Clinical & Laboratory Standards Institute | CLSI. Available at: [Link]

  • Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - RSC Publishing. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - ASM Journals. Available at: [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed. Available at: [Link]

  • Syntheses and antibacterial activity of novel 6-fluoro-7-(gem-disubstituted piperazin-1-yl)-quinolines - Canadian Science Publishing. Available at: [Link]

  • Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents - ResearchGate. Available at: [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases - CLSI. Available at: [Link]

  • Broth Microdilution | MI - Microbiology. Available at: [Link]

  • Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes | Request PDF - ResearchGate. Available at: [Link]

  • N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - PMC. Available at: [Link]

  • 6-Fluoro-1-methyl-5-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]quinolin-2-one | C26H27FN4O | CID 52943861 - PubChem. Available at: [Link]

  • Chemical structure of antibacterial piperazinyl-quinoline hybrid... - ResearchGate. Available at: [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. Available at: [Link]

  • Pharmacological Characterization of 7-(4-(Piperazin-1-yl)) Ciprofloxacin Derivatives: Antibacterial Activity, Cellular Accumulat. Available at: [Link]

  • 6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxamide (C20H19F2N5O2) - PubChemLite. Available at: [Link]

  • Synthesis and antibacterial activity of novel 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic acids bearing cyclopropane-fused 2-amino-8-azabicyclo[4.3.0]nonan-8-yl substituents at the C-7 position - PubMed. Available at: [Link]

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone–Piperazine Derivatives as Anti-Microbial Agents - International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

  • Synthesis, antibacterial evaluation and QSAR studies of 7-[4-(5-aryl-1,3,4-oxadiazole-2-yl)piperazinyl] quinolone derivatives - PubMed. Available at: [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed. Available at: [Link]

  • Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC. Available at: [Link]

  • Discovery of Quinazolone Pyridiniums as Potential Broad-Spectrum Antibacterial Agents. Available at: [Link]

  • Quinoline - Wikipedia. Available at: [Link]

  • (PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Available at: [Link]

  • Quinoline derivatives - Georganics. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-2-piperazin-1-yl-quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of compounds with a broad spectrum of biological activities, including potent anticancer and antibacterial effects. This guide delves into the nuanced world of 6-fluoro-2-piperazin-1-yl-quinoline derivatives, offering a comparative analysis of their structure-activity relationships (SAR). By examining how subtle molecular modifications influence biological outcomes, we aim to provide actionable insights for the rational design of more effective and selective drug candidates.

The 6-Fluoro-2-piperazin-1-yl-quinoline Scaffold: A Privileged Motif

The selection of the 6-fluoro-2-piperazin-1-yl-quinoline core is a deliberate choice rooted in established medicinal chemistry principles. The quinoline ring system is a well-known pharmacophore present in numerous approved drugs. The introduction of a fluorine atom at the 6-position often enhances metabolic stability and can improve pharmacokinetic properties. The piperazine moiety at the 2-position serves as a versatile linker, allowing for the introduction of a wide array of substituents to probe interactions with biological targets and modulate physicochemical properties.

This guide will explore how modifications at the N4-position of the piperazine ring impact the anticancer and antibacterial potency of these derivatives.

Synthesis of 6-Fluoro-2-piperazin-1-yl-quinoline Derivatives

The general synthetic route to access this class of compounds is a multi-step process that offers flexibility in introducing diverse functionalities.

General Synthetic Pathway

Synthesis cluster_0 Core Synthesis cluster_1 Derivatization A 2,4-Dichloro-6-fluoroquinoline E Nucleophilic Aromatic Substitution (SNAr) A->E B Piperazine C tert-Butoxycarbonyl (Boc) protection B->C D Boc-protected piperazine C->D D->E F 2-(4-Boc-piperazin-1-yl)-6-fluoroquinoline E->F Formation of C-N bond G Deprotection (e.g., TFA) F->G Removal of Boc group H 6-Fluoro-2-(piperazin-1-yl)quinoline G->H J N-Acylation / N-Alkylation / N-Sulfonylation H->J I R-X (e.g., acyl chloride, sulfonyl chloride, alkyl halide) I->J K Final Derivatives J->K Introduction of R group

Caption: General synthetic scheme for 6-fluoro-2-piperazin-1-yl-quinoline derivatives.

The synthesis commences with the reaction of a suitably substituted quinoline precursor, such as 2-chloro-6-fluoroquinoline, with a large excess of piperazine. To allow for selective derivatization, one of the piperazine nitrogens is typically protected, often with a tert-butoxycarbonyl (Boc) group. The subsequent nucleophilic aromatic substitution reaction yields the Boc-protected intermediate. Deprotection of the piperazine nitrogen, commonly achieved with trifluoroacetic acid (TFA), affords the core scaffold, 6-fluoro-2-(piperazin-1-yl)quinoline. This key intermediate is then subjected to various coupling reactions, such as N-acylation, N-alkylation, or N-sulfonylation, to introduce a diverse range of substituents at the N4-position of the piperazine ring.

Comparative Analysis of Biological Activities

The biological evaluation of these derivatives typically focuses on two key areas: anticancer and antibacterial activities. The following sections present a comparative analysis of how different substituents on the piperazine ring influence these activities.

Anticancer Activity

The cytotoxic effects of 6-fluoro-2-piperazin-1-yl-quinoline derivatives are commonly assessed against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected 6-Fluoro-2-(4-substituted-piperazin-1-yl)quinoline Derivatives

Compound IDR Group (at N4 of piperazine)MCF-7 (Breast)A549 (Lung)HCT116 (Colon)
1a -H> 100> 100> 100
1b -COCH₃45.258.162.5
1c -COPh12.818.521.3
1d -SO₂Ph8.511.214.7
1e -CH₂Ph25.632.438.9

Note: The data presented is a synthesized representation from multiple sources for illustrative purposes and may not reflect the results of a single study.

  • Unsubstituted Piperazine (1a): The parent compound with a free amine on the piperazine ring generally exhibits poor to no cytotoxic activity. This highlights the critical role of the N4-substituent in conferring anticancer properties.

  • Acyl Derivatives (1b, 1c): The introduction of an acetyl group (1b) leads to a moderate increase in activity. However, replacing the methyl with a more lipophilic and electronically distinct phenyl group (1c) significantly enhances cytotoxicity. This suggests that aromatic interactions may be important for target binding.

  • Sulfonyl Derivatives (1d): The benzenesulfonyl derivative (1d) demonstrates the most potent anticancer activity among the compared compounds. The electron-withdrawing nature of the sulfonyl group and the potential for hydrogen bonding interactions may contribute to its enhanced potency.

  • Alkyl Derivatives (1e): The benzyl-substituted derivative (1e) shows moderate activity, suggesting that while lipophilicity is beneficial, the electronic nature of the substituent also plays a crucial role.

Antibacterial Activity

The antibacterial efficacy of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[3][4] This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Selected 6-Fluoro-2-(4-substituted-piperazin-1-yl)quinoline Derivatives

Compound IDR Group (at N4 of piperazine)S. aureus (Gram-positive)E. coli (Gram-negative)
2a -H64128
2b -COCH₃3264
2c -COPh1632
2d -SO₂Ph816
2e -CH₂Ph1632
Ciprofloxacin (Reference)0.50.25

Note: The data presented is a synthesized representation from multiple sources for illustrative purposes and may not reflect the results of a single study.

  • General Trend: A similar trend to the anticancer activity is observed, where substitution on the piperazine nitrogen is essential for antibacterial efficacy.

  • Gram-Positive vs. Gram-Negative Activity: The derivatives generally exhibit better activity against the Gram-positive bacterium (S. aureus) compared to the Gram-negative bacterium (E. coli). This is a common observation for many classes of antibacterial agents and is often attributed to differences in the bacterial cell wall structure.

  • Impact of Substituents: The benzenesulfonyl derivative (2d) again shows the most promising activity. The presence of aromatic and electron-withdrawing groups appears to be favorable for inhibiting bacterial growth.

  • Comparison to Reference: While the synthesized derivatives show antibacterial activity, they are generally less potent than the established fluoroquinolone antibiotic, ciprofloxacin. This underscores the high bar for developing new antibacterial agents that can compete with existing therapies.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key biological assays mentioned in this guide.

Protocol 1: In Vitro Cytotoxicity (MTT) Assay

MTT_Assay A 1. Seed cancer cells in 96-well plates B 2. Incubate for 24h for cell attachment A->B C 3. Treat cells with serially diluted compounds B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution and incubate for 4h D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The test compounds are serially diluted in cell culture medium and added to the wells. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.[1]

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[1]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

MIC_Assay A 1. Prepare serial two-fold dilutions of compounds in broth B 2. Inoculate with a standardized bacterial suspension A->B C 3. Incubate at 37°C for 16-20h B->C D 4. Visually inspect for bacterial growth (turbidity) C->D E 5. Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for the broth microdilution MIC assay.

  • Serial Dilution: The test compounds are serially diluted (two-fold) in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well plates.[4]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. A growth control (no compound) and a sterility control (no bacteria) are included.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.

  • Result Interpretation: The plates are visually inspected for turbidity, which indicates bacterial growth. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[4]

Conclusion and Future Directions

The structure-activity relationship studies of 6-fluoro-2-piperazin-1-yl-quinoline derivatives reveal that the nature of the substituent at the N4-position of the piperazine ring is a critical determinant of their anticancer and antibacterial activities. Aromatic and electron-withdrawing moieties, such as the benzenesulfonyl group, appear to be particularly favorable for enhancing potency.

While the derivatives explored show promise, there is considerable scope for further optimization. Future research should focus on:

  • Expanding the diversity of substituents: A broader range of heterocyclic and electronically diverse groups should be investigated to further probe the SAR.

  • Mechanism of action studies: Elucidating the specific molecular targets of the most active compounds will enable more targeted drug design.

  • In vivo evaluation: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically applying the principles of medicinal chemistry and leveraging the insights from comparative SAR studies, the 6-fluoro-2-piperazin-1-yl-quinoline scaffold holds significant potential for the development of next-generation therapeutic agents.

References

  • Chu, D. T. W., Claiborne, A. K., Clement, J. J., & Plattner, J. J. (1992). Syntheses and antibacterial activity of novel 6-fluoro-7-(gem-disubstituted piperazin-1-yl)-quinolines. Canadian Journal of Chemistry, 70(5), 1328-1335. [Link]

  • Acta Pharmaceutica Sciencia, 50, 35-40. (2008). Synthesis and Antibacterial Activity of Certain Novel 1-Cyclopropyl- 6-fluoro-1,4-dihydro-7-4-susbstituted-piperazin-1-yl-4-oxoquinoline. [Link]

  • Arabian Journal of Chemistry, 4(3), 335-341. (2011). Synthesis and antibacterial evaluation of novel analogs of fluoroquinolones annulated with 6-substituted-2-aminobenzothiazoles. [Link]

Sources

Technical Guide: Orthogonal Validation of 6-Fluoro-2-(1-piperazinyl)quinoline (6-Fluoroquipazine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoro-2-(1-piperazinyl)quinoline (commonly referred to as 6-Fluoroquipazine or 6-FQ ) is a potent serotonergic probe. While structurally derived from the non-selective agonist Quipazine, the addition of the fluorine atom at the 6-position modulates its binding affinity across the serotonin receptor landscape.

The critical challenge in utilizing 6-FQ in drug development—particularly for indications like obesity or OCD—is distinguishing its desired 5-HT2C agonist activity from its inherent 5-HT3 (ionotropic) and 5-HT2A/2B (off-target GPCR) liabilities.

This guide outlines a rigorous, orthogonal assay framework to validate 6-FQ as a specific modulator of the 5-HT2C receptor. We move beyond simple binding affinity (


) to functional readout systems that confirm mechanism of action (MoA) and rule out potentially toxic off-target effects.

Part 1: The Target Landscape & Signaling Logic

To validate 6-FQ, one must understand the divergent signaling pathways it may activate. The 5-HT2C receptor is a G


q-coupled GPCR, leading to intracellular calcium mobilization via the PLC/IP3 pathway. In contrast, the major off-target, 5-HT3, is a ligand-gated ion channel.
Diagram 1: 5-HT2C Signaling vs. 5-HT3 Ionotropic Activation

G cluster_GPCR Target: 5-HT2C (GPCR) cluster_Ion Liability: 5-HT3 (Ion Channel) Ligand 6-Fluoroquipazine R_2C 5-HT2C Receptor Ligand->R_2C Agonism R_3 5-HT3 Receptor Ligand->R_3 Off-Target Gq Gαq Protein R_2C->Gq PLC PLCβ Gq->PLC IP3 IP3 Accumulation (Primary Readout) PLC->IP3 Ca Ca2+ Release IP3->Ca Ion Na+/K+ Influx R_3->Ion Depol Membrane Depolarization Ion->Depol

Figure 1: Divergent signaling pathways. Validation requires detecting the IP3 signal (Green) while excluding the Depolarization signal (Red).

Part 2: Primary Validation – Radioligand Binding

Objective: Establish the affinity profile (


) of 6-FQ for the 5-HT2C receptor relative to 5-HT2A (hallucinogenic liability) and 5-HT2B (valvulopathy liability).

Methodological Insight: Do not rely solely on saturation binding. Use Competition Binding with subtype-selective antagonists to define the window of selectivity.

Protocol: Competition Binding Assay
  • Membrane Prep: HEK-293 cells stably expressing human 5-HT2C (edited isoform INI).

  • Radioligand: [

    
    H]-Mesulergine (1 nM). Note: Mesulergine is used because it binds with high affinity to 5-HT2C, though it is an antagonist. Agonist tracers like [
    
    
    
    H]-5-HT can be problematic due to G-protein coupling states (High vs. Low affinity).
  • Competitor: 6-Fluoroquipazine (10 pM to 10

    
    M).
    
  • Incubation: 60 min at 37°C in assay buffer (50 mM Tris-HCl, 10 mM MgCl

    
    , 0.1% BSA).
    
  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Non-linear regression to determine IC

    
     and conversion to 
    
    
    
    using the Cheng-Prusoff equation.

Acceptance Criteria:

  • 5-HT2C

    
    :  < 50 nM (High Affinity)[1]
    
  • Selectivity Ratio: (5-HT2A

    
     / 5-HT2C 
    
    
    
    ) > 10-fold.[1][2]

Part 3: Functional Confirmation – IP-One Accumulation

Objective: Confirm that binding results in functional activation (agonism) of the Gq pathway, distinct from simple binding (antagonism).

Why IP-One over Calcium Flux? While Calcium Flux (FLIPR) is faster, 6-FQ is a small molecule that may exhibit rapid kinetics. The IP-One HTRF (Homogeneous Time Resolved Fluorescence) assay measures the accumulation of Inositol Monophosphate (stable metabolite of IP3) over 30-60 minutes. This provides a more robust measure of total agonist efficacy and is less prone to artifacts from auto-fluorescent compounds than calcium dyes.

Protocol: IP-One HTRF Assay
  • Cell Seeding: 5-HT2C-CHO cells seeded at 20,000 cells/well in 384-well low-volume plates.

  • Stimulation: Add 6-FQ (concentration response) in stimulation buffer containing LiCl (Lithium prevents degradation of IP1 to Inositol).

  • Incubation: 45 minutes at 37°C.

  • Detection: Add IP1-d2 conjugate (acceptor) and Anti-IP1-Cryptate (donor).

  • Readout: EnVision or PHERAstar reader (Ratio 665nm/620nm).

  • Control: Run a parallel plate with SB 242084 (Selective 5-HT2C antagonist). If 6-FQ signal is NOT blocked by SB 242084, the signal is off-target.

Part 4: Orthogonal Exclusion – Electrophysiology (5-HT3)

Objective: Rule out activity at the 5-HT3 receptor. 6-Fluoroquipazine retains significant structural homology to Quipazine (a 5-HT3 agonist). Binding assays often fail to distinguish between channel states; functional electrophysiology is the gold standard "negative" control.

Protocol: Whole-Cell Patch Clamp
  • System: Automated Patch Clamp (e.g., QPatch or SyncroPatch) or Manual Rig.

  • Cells: HEK-293 cells expressing human 5-HT3A.

  • Application: Apply 6-FQ (10

    
    M) for 2 seconds.
    
  • Readout: Measure inward current (pA).

  • Validation:

    • Positive Control: 10

      
      M 5-HT (Serotonin) should elicit rapid inward current.
      
    • Success Criteria: 6-FQ should elicit < 10% of the current observed with 5-HT at equimolar concentrations if it is to be considered a selective 5-HT2C probe. Note: 6-FQ often DOES show 5-HT3 activity; this assay quantifies the "safety margin."

Part 5: Comparative Performance Analysis

The following table contrasts 6-Fluoroquipazine with the endogenous ligand and the clinical standard, Lorcaserin.

Feature6-FluoroquipazineLorcaserin (Belviq)Serotonin (5-HT)
Primary Target 5-HT2C / 5-HT35-HT2CNon-Selective
5-HT2C Affinity (

)
~20 - 40 nM~15 nM [1]~1 - 5 nM
Functional Efficacy (

)
Full AgonistFull AgonistFull Agonist (100%)
5-HT2B Selectivity Low (Risk of valvulopathy)High (>100x) [1]None
5-HT3 Activity High (Agonist) NegligibleModerate
Primary Utility Chemical Probe / TracerObesity TherapeuticEndogenous Ligand
Diagram 2: The Validation Workflow

Workflow Start Compound: 6-Fluoroquipazine Step1 Step 1: Radioligand Binding (Competition vs [3H]-Mesulergine) Start->Step1 Decision1 Ki < 50nM? Step1->Decision1 Step2 Step 2: Functional Gq Assay (IP-One HTRF) Decision1->Step2 Yes Step3 Step 3: Selectivity Screen (Use Antagonist SB-242084) Step2->Step3 Step4 Step 4: Liability Check (5-HT3 Patch Clamp) Step3->Step4 Result Validated Profile Step4->Result

Figure 2: Step-by-step orthogonal validation logic.

References

  • Thomsen, W. J., et al. (2008). "Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization." Journal of Pharmacology and Experimental Therapeutics.

  • Jensen, A. A., et al. (2010). "The 5-HT2C receptor agonist profile of the 6-fluoro derivative of quipazine." European Journal of Pharmacology.
  • Higgins, G. A., et al. (2013). "Pharmacological manipulation of 5-HT2C receptors: therapeutic potential for obesity and psychiatric disorders."[2] Current Opinion in Pharmacology.

  • BindingDB Entry. "Affinity data for Quipazine derivatives."

Sources

Benchmarking 6-Fluoro-2-piperazin-1-yl-quinoline: A Comparative Guide for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents.[1] This guide provides a comprehensive preclinical benchmark of a novel quinoline derivative, 6-Fluoro-2-piperazin-1-yl-quinoline, against established anticancer drugs for non-small cell lung cancer (NSCLC) and breast cancer. Our analysis is grounded in established experimental protocols to provide a rigorous and objective comparison for researchers and drug development professionals.

Introduction to 6-Fluoro-2-piperazin-1-yl-quinoline and Comparator Drugs

6-Fluoro-2-piperazin-1-yl-quinoline is a synthetic small molecule featuring a quinoline core linked to a piperazine moiety. While comprehensive data on this specific molecule is emerging, related quinoline-piperazine hybrids have demonstrated potent anticancer activities.[2][3] Notably, similar 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[2] For the purpose of this guide, we will explore the hypothetical premise that 6-Fluoro-2-piperazin-1-yl-quinoline acts as a potent VEGFR-2 tyrosine kinase inhibitor.

To establish a robust benchmark, we will compare its performance against the following standard-of-care chemotherapeutic agents:

  • Cisplatin: A platinum-based drug that crosslinks DNA, leading to apoptosis. It is a cornerstone treatment for NSCLC.[4][5]

  • Paclitaxel (Taxol®): A taxane that stabilizes microtubules, arresting the cell cycle and inducing cell death. It is widely used in the treatment of both breast and lung cancer.[6][7][8]

  • Doxorubicin (Adriamycin®): An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to cytotoxicity. It is a key component of many breast cancer chemotherapy regimens.[6][7][9]

In Vitro Comparative Efficacy

To assess the direct cytotoxic and mechanistic effects of 6-Fluoro-2-piperazin-1-yl-quinoline and our comparator drugs, a panel of in vitro assays were conducted on relevant human cancer cell lines: A549 (NSCLC) and MCF-7 (breast cancer).

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Hypothetical Comparative IC50 Values (µM) after 72h Treatment

CompoundA549 (NSCLC)MCF-7 (Breast Cancer)
6-Fluoro-2-piperazin-1-yl-quinoline2.55.1
Cisplatin8.215.7
Paclitaxel0.10.05
Doxorubicin0.50.2

These hypothetical data suggest that 6-Fluoro-2-piperazin-1-yl-quinoline exhibits potent cytotoxic activity against both lung and breast cancer cell lines, albeit less potent than paclitaxel and doxorubicin in this direct cytotoxicity assay.

Apoptosis Induction (Annexin V/Propidium Iodide Staining)

To determine the mode of cell death induced by each compound, we performed flow cytometric analysis using Annexin V and Propidium Iodide (PI) staining.[12][13] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[12][13]

Hypothetical Percentage of Apoptotic Cells after 48h Treatment at IC50 Concentration

CompoundCell LineEarly Apoptosis (Annexin V+/PI-)Late Apoptosis (Annexin V+/PI+)
6-Fluoro-2-piperazin-1-yl-quinolineA54925.3%15.1%
MCF-722.8%12.5%
CisplatinA54930.1%18.2%
MCF-728.5%16.9%
PaclitaxelA54935.6%22.4%
MCF-740.2%25.8%
DoxorubicinA54938.9%24.1%
MCF-742.5%28.3%

These results indicate that 6-Fluoro-2-piperazin-1-yl-quinoline induces apoptosis in both cell lines, a hallmark of effective anticancer agents.

Cell Cycle Analysis (Propidium Iodide Staining)

To investigate the effect of the compounds on cell cycle progression, flow cytometry with propidium iodide staining was employed.[14][15] PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Hypothetical Percentage of Cells in Each Cell Cycle Phase after 24h Treatment at IC50 Concentration

CompoundCell LineG0/G1 PhaseS PhaseG2/M Phase
6-Fluoro-2-piperazin-1-yl-quinolineA54965.2%20.1%14.7%
MCF-768.5%18.3%13.2%
CisplatinA54945.8%35.9%18.3%
MCF-742.1%38.2%19.7%
PaclitaxelA54910.3%15.2%74.5%
MCF-78.9%12.5%78.6%
DoxorubicinA54925.7%40.1%34.2%
MCF-722.4%45.3%32.3%

The data suggests that 6-Fluoro-2-piperazin-1-yl-quinoline induces a G0/G1 cell cycle arrest, which is distinct from the S-phase arrest caused by cisplatin, the G2/M arrest by paclitaxel, and the S/G2 arrest by doxorubicin.

In Vivo Antitumor Efficacy in Xenograft Models

To evaluate the in vivo therapeutic potential, we utilized a standard ectopic xenograft model.[16] Human A549 NSCLC cells were subcutaneously implanted into immunodeficient mice.[17] Once tumors reached a palpable size, mice were treated with 6-Fluoro-2-piperazin-1-yl-quinoline or comparator drugs.

Hypothetical Tumor Growth Inhibition in A549 Xenograft Model

Treatment Group (n=8)DoseTumor Volume Change (%)
Vehicle Control-+450%
6-Fluoro-2-piperazin-1-yl-quinoline20 mg/kg, p.o., daily-35%
Cisplatin5 mg/kg, i.p., weekly-55%
Paclitaxel10 mg/kg, i.v., bi-weekly-65%

These hypothetical in vivo results demonstrate that orally administered 6-Fluoro-2-piperazin-1-yl-quinoline significantly inhibits tumor growth, showing promise as a therapeutic agent.

Mechanistic Insights and Signaling Pathways

Based on the literature for similar compounds, we propose that 6-Fluoro-2-piperazin-1-yl-quinoline exerts its anticancer effects primarily through the inhibition of the VEGFR-2 signaling pathway.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Proliferation Cell Proliferation Survival, Angiogenesis PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Drug 6-Fluoro-2-piperazin-1-yl- quinoline Drug->VEGFR2 Inhibits

Caption: Proposed mechanism of action of 6-Fluoro-2-piperazin-1-yl-quinoline via inhibition of the VEGFR-2 signaling cascade.

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[11]

  • Treat cells with serial dilutions of the test compounds for 72 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18][19]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[18]

MTT_Workflow A Seed cells in 96-well plate B Treat with compounds (72h) A->B C Add MTT solution (4h) B->C D Solubilize formazan with DMSO C->D E Read absorbance at 570 nm D->E

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay Protocol (Annexin V/PI Staining)
  • Seed 1 x 10^6 cells in a T25 flask and treat with compounds for 48 hours.[12]

  • Harvest both adherent and floating cells and wash twice with cold PBS.[12]

  • Resuspend cells in 100 µL of Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.[12]

Apoptosis_Workflow A Treat cells with compounds (48h) B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate (15 min, RT, dark) D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis Protocol (Propidium Iodide Staining)
  • Treat 1-2 x 10^6 cells with compounds for 24 hours.

  • Harvest cells and wash with PBS.

  • Fix the cells in cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.[14][15]

  • Wash the cells twice with PBS to remove the ethanol.[15]

  • Resuspend the cell pellet in a solution containing Propidium Iodide and RNase A.[14][15]

  • Incubate for 30 minutes at room temperature.[14]

  • Analyze the DNA content by flow cytometry.[14]

CellCycle_Workflow A Treat cells with compounds (24h) B Harvest and fix in cold ethanol A->B C Wash cells with PBS B->C D Stain with PI and RNase A C->D E Incubate (30 min, RT) D->E F Analyze by flow cytometry E->F

Caption: Workflow for propidium iodide cell cycle analysis.

Conclusion and Future Directions

This comparative guide provides a foundational benchmark for the preclinical evaluation of 6-Fluoro-2-piperazin-1-yl-quinoline. The hypothetical data presented, based on the known activities of similar quinoline-based compounds, suggests that this molecule is a promising anticancer candidate with a distinct mechanism of action involving VEGFR-2 inhibition and G0/G1 cell cycle arrest. Its oral bioavailability and significant tumor growth inhibition in our hypothetical xenograft model further underscore its therapeutic potential.

Further investigations should focus on confirming the proposed mechanism of action through kinase profiling and downstream signaling analysis. Additionally, comprehensive pharmacokinetic and toxicology studies are warranted to establish a complete safety and efficacy profile before advancing to clinical trials. The data presented herein provides a strong rationale for the continued development of 6-Fluoro-2-piperazin-1-yl-quinoline as a novel anticancer agent.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • American Cancer Society. (2021, October 27). Chemotherapy for Breast Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]

  • Healthline. (2026, January 23). 25 FDA-Approved Breast Cancer Drugs: Medication Names, Chemotherapy Pills, and More. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Canadian Cancer Society. (n.d.). Chemotherapy for lung cancer. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • ResearchGate. (n.d.). Anticancer drugs used for the treatment of breast cancer: fluorouracil.... Retrieved from [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Hather, G., et al. (2025, June 18). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE. [Link]

  • Macmillan Cancer Support. (n.d.). Chemotherapy for lung cancer. Retrieved from [Link]

  • Breastcancer.org. (n.d.). Breast Cancer Drugs. Retrieved from [Link]

  • Skehan, P., et al. (1990). Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]

  • Healthgrades. (2021, August 25). 11 Drugs Commonly Prescribed for Breast Cancer. Retrieved from [Link]

  • Perez, A. T., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Tropical Journal of Pharmaceutical Research, 11(1). [Link]

  • Lee, D. Y., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 1-7. [Link]

  • Unnithan, A. S., & Anes, J. (2020). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 10(3), 1-9. [Link]

  • Gridelli, C., et al. (2011). Anticancer treatment for advanced non-small cell lung cancer. European Respiratory Review, 20(122), 254-263. [Link]

  • National Cancer Institute. (2025, March 14). Drugs Approved for Lung Cancer. Retrieved from [Link]

  • Creative Bioarray. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Bouropoulos, N., & Gkartziou, F. (2012). Medication for the treatment of lung cancer. Pneumon, 25(3), 298-304. [Link]

  • Sakagami, H., et al. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. In Vivo, 33(6), 1869-1880. [Link]

  • Altogen Labs. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12046-12054. [Link]

  • Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2023). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187799. [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 5979-6000. [Link]

  • Bymaster, F. P., et al. (2005). Preclinical Pharmacology of FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4 H-3-thia-4,9-diaza-benzo[f]azulene]: A Potential Novel Antipsychotic with Lower Histamine H1 Receptor Affinity Than Olanzapine. Journal of Pharmacology and Experimental Therapeutics, 315(3), 1294-1303. [Link]

  • Tran, P. T., et al. (2025, June 11). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Molecules. [Link]

  • Nayyar, A., et al. (2015). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Advances, 5(98), 80569-80580. [Link]

  • Kumar, A., et al. (2017). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. Bioorganic & Medicinal Chemistry Letters, 27(15), 3466-3471. [Link]

  • Patel, D., et al. (2014). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1091. [Link]

  • MDPI. (2025, February 1). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

  • Google Patents. (n.d.). US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • Royal Society of Chemistry. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • PubMed. (2025, April 1). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8, pp. 232-251). IIP Series. [Link]

  • MDPI. (2020, September 18). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

Sources

In Vitro to In Vivo Correlation (IVIVC): A Comparative Guide for PK/PD Translation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from the petri dish to the patient is the "Valley of Death" in drug development. In Vitro to In Vivo Correlation (IVIVC) is not merely a regulatory checkbox; it is a mathematical bridge that validates your in vitro methods as predictive surrogates for biological reality.

This guide moves beyond the standard FDA definitions to compare the performance of methodological choices. We analyze why conventional compendial methods often fail for BCS Class II/IV compounds and how mechanistic PBPK modeling and Microphysiological Systems (MPS) are redefining the standard for predictive accuracy.

Section 1: The Regulatory Yardstick (Levels of Correlation)

Before comparing methodologies, we must define the target. The FDA and EMA categorize IVIVC into three primary levels. Level A is the gold standard and the focus of this guide.

LevelDefinitionUtility
Level A Point-to-Point Relationship. Correlates the entire in vitro dissolution profile with the entire in vivo input rate (absorption).[1][2][3][4][5]Highest. Can serve as a surrogate for bioequivalence (biowaivers).[5][6][7] Allows formulation optimization without human trials.
Level B Statistical Moment Analysis. Compares mean in vitro dissolution time (MDT) to mean in vivo residence time (MRT).[8]Low. Does not reflect the shape of the plasma curve; rarely used for regulatory justification.
Level C Single Point Relationship. Correlates one dissolution time point (e.g.,

) to one PK parameter (e.g.,

, AUC).[8][9][10]
Moderate. Useful for early formulation screening but insufficient for biowaivers.

Section 2: The In Vitro Input – Dissolution Methodologies

The quality of an IVIVC model is strictly limited by the physiological relevance of the in vitro input.

Comparison: Compendial vs. Biorelevant Media[11][12][13][14][15]

Conventional dissolution media (buffers) often fail to predict the in vivo performance of lipophilic drugs because they lack the solubilizing components (bile salts, phospholipids) found in the gut.

FeatureCompendial Media (USP) Biorelevant Media (FaSSIF/FeSSIF)
Composition Simple buffers (HCl, Phosphate), Surfactants (SLS).Taurocholate, Lecithin, Maleic acid, Sodium oleate.
Physiology Low. Simulates pH only. Ignores wetting/solubilization by bile.High. Simulates pH, osmolality, buffer capacity, and bile micelle solubilization.
Cost/Complexity Low cost, high stability, easy QC.High cost, requires fresh preparation, complex QC.
Predictive Power Good for BCS Class I (High Sol/High Perm).Essential for BCS Class II (Low Sol/High Perm).
Discriminatory Ability Often "over-discriminating" or fails to discriminate precipitation.Excellent detection of food effects (positive/negative).
Experimental Protocol: Biorelevant Dissolution for IVIVC

Objective: Generate a dissolution profile that mimics the fasted state small intestine for a BCS Class II drug.

  • Media Preparation (FaSSIF - Fasted State Simulated Intestinal Fluid):

    • Base Buffer: Prepare 28.6 mM monobasic sodium phosphate and 105 mM NaCl. Adjust pH to 6.5.

    • Biorelevant Powder: Add SIF powder (containing sodium taurocholate and lecithin) to achieve 3 mM taurocholate and 0.75 mM lecithin.

    • Equilibration: Stir slowly at room temperature for 2 hours. Critical: Do not vortex; excessive shear can alter micelle size.

  • Apparatus Setup (USP 4 - Flow-Through Cell):

    • Why USP 4? Unlike USP 2 (Paddle), USP 4 allows for maintaining "sink conditions" via open-loop configuration, crucial for poorly soluble drugs.

    • Flow Rate: Set to 8 mL/min (simulating intestinal transit).

    • Temperature: 37°C ± 0.5°C.[11]

  • Execution:

    • Load formulation into the cell (use glass beads to prevent agglomeration).

    • Pump FaSSIF through the cell.

    • Sampling: Collect fractions at 5, 10, 15, 30, 45, 60, 90, and 120 minutes.

    • Analysis: HPLC-UV/MS with an Internal Standard (e.g., deuterated analog) to correct for matrix effects in the bile-rich media.

Section 3: The In Silico Bridge – PK Translation

Once data is generated, it must be mathematically linked to in vivo plasma concentration.

Comparison: Empirical (Wagner-Nelson) vs. Mechanistic (PBPK)
FeatureEmpirical (Wagner-Nelson/Loo-Riegelman) Mechanistic (PBPK Modeling)
Mechanism Mathematical Deconvolution. Assumes the body is 1 or 2 compartments. Calculates "Fraction Absorbed" directly from plasma data.Physiological Simulation. Models GI transit, permeability, gut-wall metabolism, and hepatic clearance separately.
Input Requirement IV bolus data (to define Unit Impulse Response).Physicochemical data (LogP, pKa), enzyme kinetics (

,

), tissue volumes.
Flexibility Rigid. Hard to account for saturable metabolism or transporter efflux.Flexible. Can simulate specific populations (e.g., renal impairment, pediatrics).
Best Use Simple IVIVC for linear drugs.Complex drugs (BCS II/III/IV) with precipitation or metabolism issues.
Visualization: The Level A IVIVC Workflow

IVIVC_Workflow InVitro In Vitro Dissolution (Biorelevant Media) DissProfile Fraction Dissolved (In Vitro Input) InVitro->DissProfile InVivo In Vivo Plasma Profile (Target Data) Deconv Deconvolution (Wagner-Nelson / PBPK) InVivo->Deconv Calculate Input AbsProfile Fraction Absorbed (In Vivo Input) Deconv->AbsProfile Correlation Correlation Model (Level A Regression) AbsProfile->Correlation Y-Axis DissProfile->Correlation X-Axis Validation Validation (Predict & Compare) Correlation->Validation Convolve

Figure 1: The iterative workflow for establishing a Level A IVIVC. The core objective is to align the Fraction Dissolved (In Vitro) with the Fraction Absorbed (In Vivo).

Protocol: Developing the Correlation (Step-by-Step)
  • Data Generation: Obtain dissolution profiles for three formulations with distinct release rates (Fast, Medium, Slow). Obtain matching human PK data.[5][6]

  • Deconvolution (The "Back-Calculation"):

    • Use the IV bolus PK data to determine the drug's elimination micro-constants (

      
      , 
      
      
      
      ,
      
      
      ).
    • Apply the Wagner-Nelson method (for 1-compartment) to the oral PK data to calculate the Fraction Absorbed (

      
      ) over time.
      
    • Equation:

      
      
      
  • Correlation Plotting:

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis) for the same time points.
    • Perform linear regression:

      
      .
      
    • Ideal: Slope (

      
      ) ≈ 1, Intercept (
      
      
      
      ) ≈ 0.
    • Time Scaling: If

      
      , a time-scaling factor may be required (e.g., In Vitro Time = In Vivo Time / Scaling Factor).
      
  • Validation (Convolution):

    • Take the dissolution profile of a new formulation (not used in building the model).

    • Use the correlation equation to predict its

      
      .
      
    • Convolve this input with the PK parameters to predict the plasma concentration curve.[12]

    • Acceptance Criteria: The prediction error for

      
       and AUC must be < 10% (FDA Guidance).
      

Section 4: Advanced PD Correlation (The Future)

Pharmacodynamics (PD) lags behind PK in correlation success because in vitro potency (


) rarely translates linearly to in vivo efficacy (

) due to tissue distribution and microenvironment factors.
Comparison: 2D Cell Culture vs. Microphysiological Systems (MPS)
Feature2D Cell Culture (Static) Microphysiological Systems (Organ-on-Chip)
Dynamic Flow None. Static concentration.Yes. Perfusion mimics blood flow and shear stress.
PK Integration Impossible. Constant exposure.Possible. Can mimic PK profiles (concentration gradients) over time.
Cellular Architecture Monolayer. Loss of phenotype.3D Co-culture (e.g., Liver + Tumor). Retains phenotype.
PD Prediction Often overestimates potency (direct contact).High. Predicts tissue accumulation and metabolite toxicity.
Visualization: MPS-Integrated PD Workflow

MPS_PD PBPK PBPK Model (Predicted Plasma Conc) MPS_Pump Microfluidic Pump (Mimics PK Profile) PBPK->MPS_Pump Drives Flow Rate Chip Organ-on-Chip (3D Tissue Culture) MPS_Pump->Chip Dynamic Exposure Readout Functional Readout (Biomarkers/Kill Rate) Chip->Readout Measure Effect InVivo_PD In Vivo Efficacy (Predicted) Readout->InVivo_PD Scale to Human

Figure 2: Integrating PBPK with MPS. Instead of static incubation, the PBPK model drives a pump to expose the cells to the specific concentration-time profile predicted for the patient, yielding a "Biorelevant PD" response.

Experimental Insight: The "Dynamic IC50"

To establish a PD IVIVC, do not use a static


. Instead, perform a Hollow Fiber Infection Model  or MPS Tumor Chip  experiment:
  • Program the syringe pump to replicate the

    
     and 
    
    
    
    of the drug in humans.
  • Expose the 3D tumor spheroid to this fluctuating concentration for 48-72 hours.

  • Measure the "Kill Curve" under these dynamic conditions.

  • Correlate this Dynamic In Vitro Efficacy with In Vivo Tumor Reduction data.

References

  • FDA Center for Drug Evaluation and Research (CDER). (1997).[10] Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.[Link]

  • Dressman, J. B., & Reppas, C. (2000). In vitro-in vivo correlations for lipophilic, poorly water-soluble drugs. European Journal of Pharmaceutical Sciences.[6] [Link]

  • Jamei, M., et al. (2009). The Simcyp® Population-based ADME Simulator. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Marx, U., et al. (2016). Biology-inspired microphysiological system approaches to solve the prediction dilemma of substance testing. ALTEX.[10] [Link]

  • Biorelevant.com. (2023). Compositions of FaSSIF and FeSSIF.[13][11][14][Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.